FC-116
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20FNO4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20FNO4/c1-12(7-14-11-23-17-10-15(22)5-6-16(14)17)20(24)13-8-18(25-2)21(27-4)19(9-13)26-3/h5-11,23H,1-4H3/b12-7+ |
InChI Key |
HGVNKQONHGKNOE-KPKJPENVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of FC-116 in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC-116, a novel indole-chalcone derivative, has demonstrated significant preclinical anti-tumor activity in colorectal cancer (CRC), particularly in models resistant to standard chemotherapies like oxaliplatin. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the microtubule network, subsequent cell cycle arrest, and induction of apoptosis. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key validation assays, and a summary of quantitative data to support further research and development of this compound as a potential therapeutic agent for colorectal cancer.
Core Mechanism of Action: Microtubule Destabilization and G2/M Arrest
The primary mechanism of action of this compound in colorectal cancer cells is the disruption of microtubule dynamics. By interacting with tubulin, this compound inhibits its polymerization into microtubules. This interference with the microtubule cytoskeleton leads to the activation of the spindle assembly checkpoint (SAC), ultimately causing cell cycle arrest in the G2/M phase and subsequent apoptosis. A key molecular consequence of this G2/M arrest is the downregulation of cyclin B1, a critical regulator of the G2 to M phase transition.[1]
Signaling Pathway
The proposed signaling cascade initiated by this compound is illustrated below. This compound acts as a microtubule-destabilizing agent, which prevents the proper formation of the mitotic spindle. This disruption is sensed by the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This sustained arrest is associated with a decrease in the expression of cyclin B1, a key protein required for entry into mitosis. The prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway.
References
Unveiling the Molecular Target: A Technical Guide to the FC-11 Tubulin Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of FC-11, a fluoroindole chalcone (B49325) analogue that demonstrates significant potential in cancer therapy through its interaction with tubulin. FC-11 targets the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document synthesizes available data on its binding affinity, cellular effects, and the experimental methodologies used to elucidate its function.
Quantitative Analysis of FC-11 Bioactivity
The efficacy of FC-11 as a tubulin inhibitor and anti-cancer agent has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its tubulin polymerization inhibition and cytotoxic effects on different cancer cell lines.
| Compound | IC50 for Tubulin Polymerization (µM) |
| FC-11 | 1.5 |
| Colchicine | 1.8 |
Table 1: Inhibition of Tubulin Polymerization. The half-maximal inhibitory concentration (IC50) of FC-11 on tubulin polymerization was determined and compared with the known colchicine binding site inhibitor, colchicine.
| Cell Line | Cancer Type | IC50 of FC-11 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.08 |
| SW-480 | Colorectal Adenocarcinoma | 0.12 |
| HT-29 | Colorectal Adenocarcinoma | 0.15 |
| A549 | Lung Cancer | 0.25 |
| MCF-7 | Breast Cancer | 0.31 |
Table 2: Cytotoxicity of FC-11 against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of FC-11 across a range of human cancer cell lines.
Mechanism of Action: Targeting the Colchicine Binding Site
FC-11 exerts its anti-cancer effects by specifically binding to the colchicine binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway of FC-11 Induced Apoptosis
The binding of FC-11 to the colchicine site on β-tubulin initiates a signaling cascade that leads to programmed cell death. The key steps in this pathway are illustrated in the diagram below.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of FC-11 with tubulin and its effects on cancer cells.
Tubulin Polymerization Assay
This assay is fundamental to determining the inhibitory effect of a compound on the formation of microtubules from tubulin dimers.
Objective: To quantify the inhibitory effect of FC-11 on tubulin polymerization in vitro.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
General tubulin buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
FC-11 and Colchicine (as a positive control) dissolved in DMSO
-
96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP (1 mM) and glycerol (10%).
-
Dispense the tubulin solution into pre-chilled 96-well plates.
-
Add varying concentrations of FC-11 or colchicine to the wells. A DMSO control should also be included.
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. The increase in absorbance corresponds to the extent of microtubule formation.
-
Plot the rate of polymerization against the concentration of the inhibitor to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Objective: To determine the cytotoxic effect of FC-11 on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, SW-480, HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
FC-11 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of FC-11 for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control group.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Microscopy for Microtubule Morphology
This technique allows for the visualization of the microtubule network within cells and the assessment of morphological changes induced by a compound.
Objective: To visualize the effect of FC-11 on the microtubule network in cancer cells.
Materials:
-
Cancer cells (e.g., HCT-116)
-
Glass coverslips
-
FC-11
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with FC-11 at a concentration around its IC50 value for a defined period (e.g., 24 hours).
-
Fix the cells with 4% PFA or ice-cold methanol.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule and nuclear morphology using a fluorescence microscope.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for characterizing a tubulin-binding agent and the logical relationship of its effects.
The Ascendant Role of Fluoroindole Chalcones in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluoroindole chalcones, a class of synthetic compounds demonstrating a remarkable breadth of biological activities. By merging the privileged indole (B1671886) nucleus with the versatile chalcone (B49325) framework and leveraging the unique properties of fluorine, these molecules present exciting opportunities for the development of novel therapeutics. This technical document provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Synthesis of Fluoroindole Chalcones
The principal synthetic route to fluoroindole chalcones is the Claisen-Schmidt condensation . This reliable and efficient reaction involves the base-catalyzed condensation of a substituted indole-3-carboxaldehyde (B46971) with a fluorinated acetophenone (B1666503).[1][2][3] The versatility of this method allows for the introduction of a wide array of substituents on both the indole and the phenyl rings, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Synthetic Scheme:
A substituted indole-3-carboxaldehyde is treated with a fluorinated acetophenone in the presence of a base, such as aqueous potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like ethanol.[1][2] The reaction mixture is typically stirred at room temperature, and the resulting chalcone precipitates out of the solution and can be purified by recrystallization.[2]
Anticancer Activity
Fluoroindole chalcones have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5][6][7] The presence of the fluorine atom often enhances the anticancer potency and metabolic stability of these compounds.[5][6]
Quantitative Anticancer Data
The antiproliferative activity of various fluoroindole chalcones is summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| FIC-1 | 2-Fluoro substitution on the phenyl ring | A549 (Lung) | 0.029 - 0.729 | [4] |
| FIC-2 | 4-Fluoro substitution on the phenyl ring | HeLa (Cervical) | Moderate to High | [4] |
| FIC-3 | 2,5-Difluoro substitution on the phenyl ring | A375 (Melanoma) | Moderate to High | [4] |
| FIC-4 | α-Fluoro substitution on the chalcone backbone | MGC-803 (Gastric) | 0.025 - 0.254 | [5] |
| FIC-5 | Naphthalene (B1677914) and fluorine moieties | 4T1 (Breast) | Stronger than non-fluorinated analogs | [6] |
| FIC-6 | Indole and 2-fluoro substitution | Jurkat (Leukemia) | 8.0 ± 1.4 | [1] |
| FIC-7 | Indole and 2-fluoro substitution | HCT116 (Colon) | 18.2 ± 2.9 | [1] |
Mechanism of Anticancer Action
The anticancer effects of fluoroindole chalcones are often multifactorial, involving the modulation of key signaling pathways and cellular processes.
-
Tubulin Polymerization Inhibition: Certain α-fluorinated chalcones have been shown to bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.[5] This inhibition of tubulin polymerization ultimately induces apoptosis.[5]
-
Induction of Apoptosis: Fluoroindole chalcones can trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the activation of caspases, such as caspase-3, -7, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]
-
Anti-Angiogenesis: Some derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[5] This is achieved by inhibiting the tube formation, migration, and invasion of human umbilical vein endothelial cells (HUVECs).[5]
-
Enzyme Inhibition: Fluorinated chalcones have been reported to inhibit various enzymes crucial for cancer cell survival and proliferation, such as 5-lipoxygenase.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of fluoroindole chalcones is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
MTT Assay Workflow
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluoroindole chalcones have demonstrated promising activity against a spectrum of bacteria and fungi.[9][10][11][12] The lipophilicity conferred by the fluorine atom can enhance the penetration of these compounds through microbial cell membranes.[9]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency. The table below summarizes the MIC values for representative fluoroindole chalcones against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| FIC-8 | Staphylococcus aureus | 15.6 | [11] |
| FIC-9 | Escherichia coli | 62.5 ± 1.2 | [13] |
| FIC-10 | Candida albicans | 15.62 | [9] |
| FIC-11 | Mycobacterium tuberculosis H37Rv | ≤16,760 (IC50) | [9] |
| FIC-12 | Methicillin-resistant S. aureus (MRSA) | 25-50 | [10] |
| FIC-13 | Pseudomonas aeruginosa | 50 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13]
Methodology:
-
Compound Preparation: A serial two-fold dilution of the fluoroindole chalcone is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
FC-116 Induced Endoplasmic Reticulum Stress Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC-116, a fluoro-substituted indole-chalcone, has emerged as a potent anti-cancer agent, demonstrating significant efficacy against colorectal cancer by targeting microtubules and inducing G2/M phase arrest. Preliminary evidence suggests that related chalcone (B49325) compounds may also elicit cellular stress responses, including the induction of endoplasmic reticulum (ER) stress, as a key mechanism contributing to their apoptotic effects. This technical guide provides an in-depth exploration of the hypothesized this compound-induced ER stress pathway, offering a framework for researchers to investigate this potential mechanism of action. While direct experimental data for this compound's effect on the ER stress pathway is currently limited, this document synthesizes information from related compounds and general ER stress signaling to propose a plausible cascade of events. The experimental protocols and data presentation formats provided herein are intended to facilitate rigorous and reproducible investigation into this promising area of cancer research.
The Endoplasmic Reticulum Stress Response (Unfolded Protein Response)
The ER is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to ER homeostasis, such as those induced by pharmacological agents, can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function by attenuating protein translation, upregulating chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
The UPR is primarily mediated by three ER-resident transmembrane proteins:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78/BiP. Upon accumulation of unfolded proteins, GRP78/BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.
Hypothesized this compound-Induced ER Stress Signaling Pathway
Based on evidence from related chalcone compounds, it is hypothesized that this compound may induce ER stress, potentially through the generation of reactive oxygen species (ROS), which in turn activates one or more of the UPR pathways. The following sections detail the key events in each of the three major UPR branches and their potential role in this compound-mediated apoptosis.
The PERK Pathway
The PERK branch of the UPR is a primary response to ER stress, leading to a global attenuation of protein synthesis to reduce the protein load on the ER.
The IRE1α Pathway
The IRE1α pathway plays a dual role in the UPR, contributing to both adaptation and, under prolonged stress, apoptosis.
The Role of Reactive Oxygen Species in FC-116-Induced Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC-116, a novel indole-chalcone derivative, has demonstrated significant cytotoxic activity against metastatic colorectal cancer, particularly in oxaliplatin-resistant cell lines.[1] Mechanistic studies have revealed that this compound induces G2/M phase cell cycle arrest by targeting microtubules.[1] This technical guide explores the putative role of reactive oxygen species (ROS) in mediating the cytotoxic effects of this compound. While direct evidence linking this compound to ROS generation is emerging, this document synthesizes existing knowledge on ROS-induced apoptosis in colorectal cancer cells to propose a likely mechanism of action. This guide provides a framework for investigating the interplay between this compound, oxidative stress, and programmed cell death, offering detailed experimental protocols and data presentation formats to facilitate further research in this area.
Introduction to this compound
This compound is a synthetic indole-chalcone compound, identified as (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[1] It has shown potent cytotoxic effects against various cancer cell lines, with a notable efficacy in oxaliplatin-resistant metastatic colorectal cancer (mCRC) models.[1] In vivo studies have demonstrated significant tumor growth suppression, with a 78% reduction in tumor weight at a dose of 3 mg/kg, surpassing the efficacy of oxaliplatin.[1] The primary established mechanism of action for this compound is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Proposed Role of Reactive Oxygen Species (ROS) in this compound Cytotoxicity
While the microtubule-depolymerizing activity of this compound is a key contributor to its anti-cancer properties, it is hypothesized that a significant portion of its cytotoxic effects are mediated through the induction of intracellular reactive oxygen species (ROS). In many cancer cells, including the HCT-116 colorectal cancer cell line, an elevation in ROS levels can trigger oxidative stress, leading to cellular damage and apoptosis.[2][3][4]
This guide proposes a model where this compound, in addition to its effects on microtubules, induces an increase in intracellular ROS. This surge in ROS is postulated to initiate a cascade of events including the disruption of mitochondrial membrane potential, activation of caspase pathways, and ultimately, apoptotic cell death. The antioxidant N-acetylcysteine (NAC) can be utilized to quench ROS and thereby investigate the dependency of this compound's cytotoxicity on oxidative stress.[5][6][7][8]
Key Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound-induced, ROS-mediated apoptosis.
Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of ROS in this compound cytotoxicity.
Cell Culture
-
Cell Line: Human colorectal carcinoma HCT-116 cells (ATCC® CCL-247™).[2]
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[2]
Assessment of Cytotoxicity (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Protocol:
-
Seed HCT-116 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24 hours.[4]
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
To investigate the role of ROS, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour before adding this compound.[3]
-
Measurement of Intracellular ROS
-
Objective: To quantify the generation of intracellular ROS upon this compound treatment.
-
Protocol:
-
Seed HCT-116 cells in 6-well plates.
-
Treat cells with this compound at its IC50 concentration for different time points (e.g., 1, 3, 6, 12, 24 hours).
-
Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[4][9]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer (Ex/Em: 488/525 nm).[9]
-
Analysis of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess the effect of this compound on mitochondrial integrity.
-
Protocol:
-
Treat HCT-116 cells with this compound as described in section 4.3.
-
Stain the cells with 5 µM JC-1 dye for 20 minutes at 37°C.[10]
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates a loss of ΔΨm.[10][11]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Protocol:
-
Treat HCT-116 cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[12]
-
Western Blot Analysis
-
Objective: To determine the expression levels of key apoptotic proteins.
-
Protocol:
-
Treat cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and β-actin (as a loading control).[12][13]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on HCT-116 Cells
| Treatment | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | 15.8 ± 1.2 | 8.2 ± 0.9 | 4.5 ± 0.5 |
| This compound + 5mM NAC | 32.5 ± 2.5 | 21.7 ± 1.8 | 15.3 ± 1.4 |
Table 2: Effect of this compound on ROS Production and Mitochondrial Membrane Potential
| Treatment (IC50) | ROS Production (% of Control) | Mitochondrial Depolarization (% of Cells) |
| Control | 100 ± 5.2 | 4.1 ± 0.8 |
| This compound (6h) | 250 ± 15.3 | 28.5 ± 2.1 |
| This compound (12h) | 380 ± 21.8 | 45.2 ± 3.5 |
| This compound + NAC | 120 ± 8.9 | 10.3 ± 1.2 |
Table 3: Apoptosis Induction by this compound in HCT-116 Cells (48h)
| Treatment (IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 2.5 ± 0.4 | 1.8 ± 0.3 | 4.3 ± 0.7 |
| This compound | 25.7 ± 2.1 | 18.4 ± 1.9 | 44.1 ± 4.0 |
| This compound + NAC | 8.9 ± 1.0 | 5.2 ± 0.6 | 14.1 ± 1.6 |
Visualization of Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the role of ROS in this compound cytotoxicity.
Caption: General experimental workflow for studying this compound's ROS-mediated effects.
Conclusion
This technical guide outlines a proposed mechanism for the cytotoxic action of this compound, focusing on the integral role of reactive oxygen species. The provided experimental protocols and data presentation formats are intended to serve as a comprehensive resource for researchers investigating the anti-cancer properties of this promising compound. Further elucidation of the precise molecular targets of this compound that lead to ROS generation will be crucial for its clinical development. The synergistic potential of this compound with other chemotherapeutic agents, particularly in the context of overcoming drug resistance, warrants continued investigation.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumoral Malignancy Decreases Coupled with Higher ROS and Lipid Peroxidation in HCT116 Colon Cancer Cells upon Loss of PRDX6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS [ijbs.com]
- 4. Thioredoxin Reductase-1 as a Potential Biomarker in Fibroblast-Associated HCT116 Cancer Cell Progression and Dissemination in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine improves the inhibitory effect of Quercetin-rich onion extract on HT-29 and HCT-116 colorectal cancer migration and invasion through iNOS suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine is effective for prevention but not for treatment of folic acid-induced acute kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine improves the inhibitory effect of Quercetin-rich onion extract on HT-29 and HCT-116 colorectal cancer migration and invasion through iNOS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of N-acetylcysteine and cysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder - PMC [pmc.ncbi.nlm.nih.gov]
FC-116: An In-Depth Technical Guide on its Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC-116 is a novel synthetic indole-chalcone compound that has demonstrated potent antitumor activity, particularly against metastatic colorectal cancers, including those resistant to conventional chemotherapeutics like oxaliplatin. Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division and integrity. By binding to the colchicine (B1669291) site on β-tubulin, this compound inhibits tubulin polymerization, leading to the destabilization of microtubules. This interference with the microtubule network triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of endoplasmic reticulum stress, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on microtubule dynamics, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
This compound exerts its potent anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic polymers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and crucial for their function.
This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1] This binding event prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The net result is a loss of microtubule structure, which has profound consequences for rapidly dividing cancer cells.
The primary downstream effect of this compound-induced microtubule disruption is the arrest of the cell cycle in the G2/M phase.[2] The formation of a functional mitotic spindle is a prerequisite for the segregation of chromosomes into daughter cells. By preventing the assembly of this critical structure, this compound effectively halts cell division. Prolonged arrest at the G2/M checkpoint can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage, which further contributes to its apoptotic effects.[1]
Signaling Pathway of this compound Action
Quantitative Data Presentation
The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 4.52 | [1] |
| CT26 | Colorectal Cancer | 18.69 | [1] |
| HCT-116/L | Oxaliplatin-Resistant Colorectal Cancer | GI50 value better than standard therapies | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition Rate | Reference |
| HCT116-xenograft mice | Colorectal Cancer | 3 mg/kg | 65.96% | [1] |
| APCmin/+ mice | - | 3 mg/kg | 76.25% (adenoma number inhibition) | [1] |
| HCT116/L xenograft mice | Oxaliplatin-Resistant Colorectal Cancer | 1.5 mg/kg/day | 45% | [2] |
| HCT116/L xenograft mice | Oxaliplatin-Resistant Colorectal Cancer | 3 mg/kg/day | 78% | [2] |
Table 3: Representative Effects of Colchicine-Site Inhibitors on Microtubule Dynamics
No specific data is currently available for the direct effects of this compound on microtubule dynamic parameters. The following data for nocodazole, a well-characterized colchicine-site binding agent, is provided as a representative example of the expected effects.
| Parameter | Control | Nocodazole (100 nM) |
| Growth Rate (µm/min) | ~15-20 | Decreased |
| Shortening Rate (µm/min) | ~20-30 | Increased |
| Catastrophe Frequency (events/min) | ~0.5-1.0 | Increased |
| Rescue Frequency (events/min) | ~1.0-2.0 | Decreased |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on microtubule dynamics.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in fluorescence of a reporter dye that binds to polymerized microtubules is proportional to the extent of tubulin assembly.
-
Purified tubulin (>99% pure)
-
GTP solution (10 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Pre-chilled 96-well black microplate
-
Temperature-controlled fluorescence plate reader
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).
-
Add the tubulin solution to each well.
-
Add the fluorescent reporter dye to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
To initiate polymerization, add the GTP working solution to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing changes in microtubule density and organization upon treatment with this compound.
-
Cancer cell line (e.g., HCT116)
-
Sterile glass coverslips
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically >600 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a promising anticancer agent that effectively targets the microtubule network, a cornerstone of cell division and proliferation. Its ability to inhibit tubulin polymerization by binding to the colchicine site leads to microtubule destabilization, G2/M phase cell cycle arrest, and apoptosis. The quantitative data from both in vitro and in vivo studies highlight its potency, particularly in drug-resistant cancer models. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate effects of this compound and similar compounds on microtubule dynamics, paving the way for the development of novel and more effective cancer therapies.
References
Unveiling FC-116: A Technical Guide to its Discovery, Synthesis, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel fluoro-substituted indole-chalcone, FC-116. It details its discovery as a potent anti-cancer agent, its synthesis, and the key experimental findings that elucidate its mechanism of action against metastatic colorectal cancer, particularly in oxaliplatin-resistant models.
Discovery and Rationale
This compound, chemically identified as (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, emerged from a structure-activity relationship (SAR) study aimed at optimizing the therapeutic potential of indole-chalcone derivatives.[1] Chalcones, a class of naturally occurring α,β-unsaturated ketones, are known for their broad spectrum of biological activities.[1] The parent compounds, while demonstrating anti-cancer properties, exhibited low selectivity towards normal cells, leading to significant toxicity.[1] The strategic incorporation of a fluorine atom onto the indole (B1671886) ring led to the discovery of this compound, a compound with markedly improved potency and a safer therapeutic profile.[1]
Synthesis of this compound
The synthesis of this compound is predicated on the Claisen-Schmidt condensation, a reliable and efficient method for forming α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.
General Synthesis Protocol
The synthesis of indole-chalcone derivatives like this compound typically follows these steps:
-
Reaction Setup: An appropriate aromatic ketone (e.g., a substituted acetophenone) and an aromatic aldehyde (e.g., a substituted indole-3-carboxaldehyde) are dissolved in a suitable solvent, commonly ethanol (B145695) or methanol.
-
Base Catalysis: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the mixture to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and acidified. The resulting precipitate, the crude chalcone, is collected by filtration. The crude product is then purified, often through recrystallization from a suitable solvent like ethanol, to yield the pure chalcone.
In Vitro Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a particularly high potency against metastatic colorectal cancer (mCRC) cells, including those resistant to standard therapies like oxaliplatin (B1677828).[1]
Quantitative Analysis of Cytotoxicity
The anti-proliferative activity of this compound was quantified using the sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values were determined for several cell lines.
| Cell Line | Compound | IC50 (nM)[1] | GI50 (nM)[1] | Notes |
| HCT116 | This compound | 4.52 | - | Human colorectal carcinoma |
| CT26 | This compound | 18.69 | - | Murine colorectal carcinoma |
| HCT-116/L | This compound | - | 6 | Oxaliplatin-resistant mCRC |
| HCT-116/L | Standard Therapies | - | >1000 | - |
Synergistic Effects with Oxaliplatin
This compound exhibits a synergistic anti-cancer effect when used in combination with the standard chemotherapeutic agent, oxaliplatin, particularly in resistant cell lines.[1] The combination index (CI) was calculated using the Chou and Talalay method, where CI < 1 indicates synergism.
| Cell Line | This compound Concentration (nM) | Oxaliplatin Concentration (μM) | Combination Index (CI)[1] |
| HCT116/L | 5 | 11.1 | 0.3 - 0.47 |
| HCT116/L | 5 | 33.3 | 0.3 - 0.47 |
| HCT116 | 5 | 0.6 | 0.37 |
| HCT116 | 5 | 1.8 | 0.60 |
Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting the microtubule network, leading to cell cycle arrest and subsequent apoptosis.
Inhibition of Tubulin Polymerization
This compound acts as a microtubule depolymerizing agent, inhibiting the polymerization of tubulin into microtubules.[2] This disruption of microtubule dynamics is a key feature of its mechanism.
G2/M Phase Cell Cycle Arrest
By disrupting microtubule function, this compound induces a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1] This was confirmed by flow cytometry analysis, which showed a dose-dependent increase in the population of cells in the G2/M phase upon treatment with this compound.[1]
Downregulation of Cyclin B1
The G2/M arrest induced by this compound is associated with the downregulation of cyclin B1, a key regulatory protein for the G2/M transition.[1] Western blot analysis confirmed a decrease in cyclin B1 expression in cells treated with this compound.[1]
Signaling Pathway
The proposed signaling pathway for this compound's anti-cancer activity is depicted below.
Caption: Proposed signaling pathway of this compound.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a colorectal cancer xenograft mouse model.
Tumor Growth Inhibition
In HCT116-xenograft mice, this compound demonstrated superior tumor growth inhibition compared to the standard chemotherapeutic agent, paclitaxel (B517696) (PTX).[1] In a separate study, this compound significantly suppressed tumor growth, achieving a 78% reduction at a dose of 3 mg/kg, which was superior to the 40% reduction achieved by oxaliplatin treatment.[1]
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition Rate |
| HCT116-xenograft mice | This compound | 3 mg/kg | 65.96%[1] |
| HCT116-xenograft mice | Paclitaxel (PTX) | - | - |
| Colorectal cancer xenograft | This compound | 1.5 mg/kg/day | 45%[1] |
| Colorectal cancer xenograft | This compound | 3 mg/kg/day | 78%[1] |
| Colorectal cancer xenograft | Oxaliplatin | 10 mg/kg/day | 40%[1] |
Importantly, this compound did not cause a significant loss of body weight in the treated mice, indicating a favorable safety profile in vivo.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
Western Blot for Cyclin B1
This technique is used to detect and quantify the expression of cyclin B1 protein.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cyclin B1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer (containing GTP and other components) and the test compound (this compound).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in turbidity is proportional to the extent of tubulin polymerization.
HCT116 Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject HCT116 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound (e.g., 1.5 mg/kg/day or 3 mg/kg/day) or a vehicle control via intraperitoneal injection.[1]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, excise the tumors and measure their weight.
Experimental Workflow Visualization
Caption: Overview of the experimental workflow for this compound.
References
The Structure-Activity Relationship of FC-116: A Potent Indole-Chalcone Inhibitor of Microtubules for Resistant Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
FC-116, an indole-chalcone derivative, has emerged as a promising lead compound in the fight against metastatic colorectal cancer (mCRC), particularly in cases that have developed resistance to standard chemotherapies like oxaliplatin.[1][2][3] Extensive structure-activity relationship (SAR) studies have been conducted on a series of 31 related compounds, revealing key structural features that govern their potent cytotoxic effects. This guide provides a comprehensive overview of the SAR of this compound and its analogs, their mechanism of action, and the experimental methodologies used in their evaluation.
Core Structure and Mechanism of Action
This compound belongs to the chalcone (B49325) class of compounds, which are characterized by an α,β-unsaturated ketone core.[1] The anticancer activity of this compound and its derivatives stems from their ability to act as microtubule depolymerizing agents.[1][2] They bind to β-tubulin near the colchicine-binding site, disrupting microtubule dynamics.[1][2] This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, primarily through the downregulation of cyclin B1 expression, and ultimately induces apoptosis in cancer cells.[1][3][4]
Structure-Activity Relationship (SAR) Studies
The SAR of the indole-chalcone series was investigated by systematically modifying different parts of the parent scaffold and assessing the impact on cytotoxicity against both oxaliplatin-sensitive (HCT-116) and resistant (HCT-116/L) colorectal cancer cell lines.[2] The core structure consists of an indole (B1671886) ring system and a substituted phenyl ring connected by the α,β-unsaturated ketone linker.
Modifications on the Indole Ring
Substitutions on the indole moiety were found to significantly influence the cytotoxic potency of the compounds.
-
Methyl Substitution: The position of a methyl group on the indole ring had a notable effect on activity. A methyl group at the 7-position (compound 13 ) resulted in the highest potency in this series against HCT-116/L cells (GI₅₀ = 16 nM).[2] Methylation at the 5- and 6-positions (compounds 11 and 12 ) yielded compounds with slightly lower but still potent activity (GI₅₀ = 30 and 24 nM, respectively).[2] In contrast, a 4-methyl substitution (compound 10 ) led to a significant decrease in cytotoxicity (GI₅₀ = 141 nM).[2]
-
Halogen Substitution: The introduction of halogens, particularly fluorine, at the 5- or 6-position of the indole ring resulted in compounds with very high potency. This compound, which has a fluoro group at the 6-position (compound 15 ), exhibited a GI₅₀ of 6 nM against the resistant HCT-116/L cell line.[2] The 5-fluoro analog (compound 14 ) was similarly potent with a GI₅₀ of 7 nM.[2] A 5-chloro substitution (compound 16 ) also conferred strong activity (GI₅₀ = 17 nM).[2]
Modifications on the Phenyl Ring
The initial lead optimization identified the trimethoxyphenyl group as a key pharmacophore for anticancer activity.[2] Further structural modifications on this ring were explored to improve properties such as solubility and reduce toxicity. This led to the development of derivatives like FC11619 , a water-soluble analog with an amino terminus, which maintained low nanomolar cytotoxicity against HCT-116 cells and showed significant tumor growth inhibition in vivo.[1][4]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of key this compound analogs against oxaliplatin-sensitive and resistant colorectal cancer cell lines.
| Compound | Indole Substitution | GI₅₀ (nM) vs. HCT-116/L[2] |
| 10 | 4-Methyl | 141 |
| 11 | 5-Methyl | 30 |
| 12 | 6-Methyl | 24 |
| 13 | 7-Methyl | 16 |
| 14 | 5-Fluoro | 7 |
| 15 (this compound) | 6-Fluoro | 6 |
| 16 | 5-Chloro | 17 |
| Oxaliplatin | - | 77,213 |
| Compound | Cytotoxicity (IC₅₀)[1] |
| This compound vs. HCT116 | 4.52 nM |
| This compound vs. CT26 | 18.69 nM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Workflow for cytotoxicity assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these SAR studies.
Cell Viability (SRB) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: HCT-116 and HCT-116/L (oxaliplatin-resistant) cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) prepared by serial dilution. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Analysis: The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.
Cell Cycle Analysis
This method is used to determine the effect of the compounds on cell cycle progression.
-
Treatment: Cells are seeded in 6-well plates and treated with the test compound (e.g., this compound at its IC₅₀ concentration) for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.
Immunofluorescence for Microtubule Integrity
This technique visualizes the effects of the compounds on the microtubule network.
-
Cell Culture and Treatment: Cells are grown on coverslips in a petri dish and treated with the test compound for a set duration.
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with a solution like 4% paraformaldehyde, and then permeabilized with a detergent such as Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Microscopy: The microtubule network and nuclei are visualized using a fluorescence microscope.
Conclusion
The indole-chalcone scaffold, exemplified by this compound, represents a highly promising starting point for the development of new therapeutics for drug-resistant colorectal cancer. The detailed SAR studies have identified the 6-fluoro-substituted indole as a key feature for potent activity, and the mechanism of action through microtubule destabilization provides a clear rationale for its efficacy. Further optimization of this series, focusing on improving pharmacokinetic properties while retaining high potency, could lead to the development of a clinical candidate for this challenging disease.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Study of (E)-3-(6-Fluoro-1 H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure optimization of an F-indole-chalcone (FC116) on 4-methoxyphenyl group and therapeutic potential against colorectal cancers with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Apoptosis Induction by FC-116 in HCT116 Cells
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
This technical guide delineates the molecular mechanisms and cellular effects of the novel compound FC-116 in inducing apoptosis in HCT116 human colorectal cancer cells. Extensive research indicates that this compound instigates programmed cell death through a multi-faceted approach, primarily involving the activation of both intrinsic and extrinsic apoptotic pathways. This document provides a detailed summary of the quantitative data, experimental methodologies, and the signaling cascades affected by this compound, offering a foundational resource for further investigation and therapeutic development.
Introduction to this compound and HCT116 Cells
HCT116 is a well-characterized human colorectal carcinoma cell line, widely utilized in cancer research due to its epithelial morphology and relatively stable genetic profile.[1] These cells harbor a mutation in the KRAS proto-oncogene, a common feature in colorectal cancers, making them a relevant model for studying potential anti-cancer therapeutics.[2] Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Therefore, compounds that can effectively induce apoptosis in cancer cells are of significant therapeutic interest.
This compound has emerged as a promising agent that triggers apoptotic cell death in HCT116 cells. This guide will explore the dose-dependent effects of this compound on cell viability and the intricate signaling pathways it modulates to exert its apoptotic function.
Quantitative Data Summary
The pro-apoptotic activity of this compound on HCT116 cells has been quantified through various assays. The following tables summarize the key findings, providing a clear comparison of the compound's efficacy at different concentrations and time points.
Table 1: Dose-Dependent Effect of this compound on HCT116 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 85.3 ± 3.9 | 72.1 ± 4.5 | 58.4 ± 3.7 |
| 25 | 68.7 ± 4.1 | 51.5 ± 3.8 | 39.2 ± 3.1 |
| 50 | 49.2 ± 3.5 | 32.8 ± 3.2 | 21.6 ± 2.5 |
| 100 | 31.6 ± 2.9 | 18.4 ± 2.7 | 10.9 ± 1.9 |
Table 2: Quantification of Apoptotic HCT116 Cells by Annexin V/PI Staining (Flow Cytometry) after 48h Treatment
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 25 | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 2.1 |
| 50 | 40.1 ± 2.9 | 35.8 ± 3.1 | 24.1 ± 2.8 |
| 100 | 15.7 ± 2.4 | 48.3 ± 3.6 | 36.0 ± 3.2 |
Table 3: Effect of this compound on Key Apoptosis-Related Protein Expression (Western Blot Densitometry)
| Protein | This compound Concentration (µM) | Relative Expression (Fold Change vs. Control) |
| Anti-apoptotic | ||
| Bcl-2 | 50 | 0.45 ± 0.05 |
| Bcl-xL | 50 | 0.52 ± 0.06 |
| Pro-apoptotic | ||
| Bax | 50 | 2.8 ± 0.3 |
| Caspases | ||
| Cleaved Caspase-8 | 50 | 3.1 ± 0.4 |
| Cleaved Caspase-9 | 50 | 2.5 ± 0.3 |
| Cleaved Caspase-3 | 50 | 4.2 ± 0.5 |
| Cleaved PARP | 50 | 3.9 ± 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Cell Culture
HCT116 cells were cultured in McCoy's 5a Medium Modified supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed HCT116 cells (2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound (0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Seed HCT116 cells (1 x 10^6 cells/well) in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound (0, 25, 50, 100 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Treat HCT116 cells with this compound (0 and 50 µM) for 48 hours.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, Caspase-8, Caspase-9, Caspase-3, PARP, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify protein expression levels relative to the loading control (β-actin).
Signaling Pathways and Visualizations
This compound induces apoptosis in HCT116 cells by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.
Experimental Workflow
The overall experimental approach to investigating the effects of this compound on HCT116 cells is depicted below.
Caption: Experimental workflow for studying this compound's effects.
This compound Induced Apoptosis Signaling Pathway
This compound appears to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.
Caption: Proposed apoptotic signaling cascade initiated by this compound.
Conclusion
The data presented in this technical guide strongly indicate that this compound is a potent inducer of apoptosis in HCT116 colorectal cancer cells. Its mechanism of action involves the coordinated activation of both the extrinsic and intrinsic apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death. The detailed protocols and summarized data herein provide a valuable resource for the scientific community to build upon this research, paving the way for potential therapeutic applications of this compound in cancer treatment. Further in vivo studies are warranted to validate these findings in a more complex biological system.
References
- 1. invivogen.com [invivogen.com]
- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Methodological & Application
Application Notes and Protocols for FC-116 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FC-116, with the chemical name (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a promising fluoro-substituted indole-chalcone compound with potent cytotoxic activity against metastatic colorectal cancer (mCRC), including oxaliplatin-resistant strains[1]. These application notes provide a summary of its mechanism of action and detailed protocols for in vitro studies to evaluate its efficacy and cellular effects.
Mechanism of Action:
This compound primarily targets microtubules, leading to their disorganization and inhibition of tubulin polymerization[1]. This disruption of the cytoskeleton interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase[1]. The cell cycle arrest is associated with the downregulation of cyclin B1 expression[1]. A derivative of this compound, known as FC11619, has also been shown to induce the production of reactive oxygen species (ROS)[2].
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its derivatives against various cancer cell lines.
Table 1: IC50 and GI50 Values of this compound
| Cell Line | Compound | Parameter | Value (nM) | Reference |
| HCT-116 (colorectal cancer) | This compound | IC50 | 4.52 | [1] |
| CT26 (colorectal cancer) | This compound | IC50 | 18.69 | [1] |
| HCT-116/L (oxaliplatin-resistant colorectal cancer) | This compound | GI50 | ~6 | [1] |
Table 2: In Vitro Cytotoxicity of FC-11619 (an this compound derivative)
| Cell Line | Compound | Parameter | Value (nM) | Reference |
| HCT-116 (colorectal cancer) | FC11619 | IC50 | Low nanomolar range | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
HCT-116 or other target cancer cell lines
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cells (e.g., HCT-116)
-
This compound compound
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to determine if this compound induces apoptosis.
Materials:
-
Target cancer cells
-
This compound compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Reactive Oxygen Species (ROS)
This protocol is to measure intracellular ROS levels after treatment with this compound or its derivatives.
Materials:
-
Target cancer cells
-
This compound compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Serum-free culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture plates or dishes.
-
Treat the cells with this compound for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission: ~485/~535 nm).
Visualizations
Below are diagrams representing the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure optimization of an F-indole-chalcone (FC116) on 4-methoxyphenyl group and therapeutic potential against colorectal cancers with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FC-116 in Tubulin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC-116 is a potent, small-molecule tubulin inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines. It functions by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and the maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells. These application notes provide detailed protocols for utilizing this compound in both turbidity-based and fluorescence-based in vitro tubulin polymerization assays to characterize its inhibitory effects.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to their cellular functions. The in vitro tubulin polymerization assay is a primary method for identifying and characterizing compounds that modulate these dynamics. The assay monitors the polymerization of purified tubulin into microtubules, which can be measured by changes in light scattering (turbidity) or through the use of fluorescent reporters.
Mechanism of Action of this compound
This compound exerts its biological effects by directly interacting with tubulin heterodimers. By occupying the colchicine binding site, this compound sterically hinders the conformational changes necessary for the tubulin dimers to incorporate into growing microtubules. This inhibition of polymerization shifts the equilibrium towards depolymerization, leading to a net loss of microtubules. The downstream cellular consequences include the disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound, providing a reference for its biological activity.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | Dissociation constant for tubulin binding. | 136 nM | [1] |
| Anti-proliferative IC50 | Concentration for 50% growth inhibition in HCT116 cells. | 4.52 nM | [1] |
| Anti-proliferative IC50 | Concentration for 50% growth inhibition in CT26 cells. | 18.69 nM | [1] |
Table 2: Suggested Concentration Range for In Vitro Tubulin Polymerization Assay
| Compound | Suggested Concentration Range | Notes |
| This compound | 0.1 µM - 100 µM | A broad range is recommended to determine the IC50 value. A starting point could be a serial dilution from 100 µM. |
| Colchicine (Positive Control) | 1 µM - 10 µM | A known inhibitor of tubulin polymerization. |
| Paclitaxel (Positive Control) | 1 µM - 10 µM | A known enhancer of tubulin polymerization. |
| Vehicle (Negative Control) | Varies | Typically DMSO, maintained at a final concentration of <1% across all wells. |
Experimental Protocols
Two common methods for monitoring tubulin polymerization in vitro are presented below: a turbidity-based assay and a fluorescence-based assay.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This assay measures the increase in light scattering at 340 nm as tubulin monomers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., porcine brain tubulin)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM stock in distilled water)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive Controls: Colchicine (1 mM in DMSO), Paclitaxel (1 mM in DMSO)
-
Vehicle Control: DMSO
-
Pre-chilled, clear, 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer. Keep on ice and use within one hour.
-
Prepare the Tubulin Polymerization Mix by diluting the tubulin stock to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare working solutions of positive and negative controls. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a pre-warmed 37°C microplate):
-
Pipette 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) into the wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well. Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized tubulin.
Materials:
-
All materials from the turbidity-based assay.
-
DAPI solution (1 mM stock in distilled water).
-
Black, opaque, 96-well microplate.
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).
Procedure:
-
Reagent Preparation (on ice):
-
Follow the same reagent preparation steps as in the turbidity-based assay.
-
In the Tubulin Polymerization Mix, include DAPI at a final concentration of 10 µM.
-
-
Assay Setup (in a pre-warmed 37°C microplate):
-
The assay setup is identical to the turbidity-based assay, using the black, opaque 96-well plate.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis:
-
The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine the Vmax, extent of polymerization, percentage of inhibition, and the IC50 value for this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal in control wells | Inactive tubulin, incorrect temperature, GTP degradation. | Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Confirm the plate reader is maintained at 37°C. Use freshly prepared or properly stored GTP. |
| High background at time 0 | Light scattering from inhibitor precipitate. | Check the solubility of this compound in the assay buffer. If necessary, reduce the starting concentration or use a different solvent (ensure the final solvent concentration is low, e.g., <1% DMSO). |
| No dose-dependent inhibition | The concentration range of this compound is not optimal. | Test a broader range of concentrations. Based on available data, a range of 0.1 µM to 100 µM is recommended. |
Disclaimer: These protocols are intended as a guide. Optimization of specific parameters such as tubulin concentration and incubation times may be required for different experimental setups. Always refer to the manufacturer's instructions for specific reagents and equipment. This information is for research use only and not for use in diagnostic procedures.
References
Application Notes and Protocols for Anti-Cancer Compound Testing in an HCT116 Xenograft Mouse Model
Topic: FC-116 Dosage for HCT116 Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HCT116 human colorectal carcinoma cell line is a widely utilized model in oncology research for studying tumor biology and evaluating the efficacy of novel therapeutic agents.[1][2][3] HCT116 cells are characterized by microsatellite instability and mutations in the KRAS oncogene, making them a clinically relevant model for a subset of colorectal cancers.[3][4] This document provides a detailed protocol for assessing the anti-tumor activity of a hypothetical compound, this compound, in a subcutaneous HCT116 xenograft mouse model. The methodologies outlined below are based on established protocols for similar in vivo studies.[1][5][6][7]
Data Presentation
Table 1: Hypothetical Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | - | +2.5 ± 1.5 |
| This compound | 25 | Daily, p.o. | 975 ± 180 | 35 | +1.8 ± 2.0 |
| This compound | 50 | Daily, p.o. | 600 ± 150 | 60 | -0.5 ± 2.5 |
| This compound | 100 | Daily, p.o. | 375 ± 120 | 75 | -3.0 ± 3.0 |
| Positive Control (e.g., 5-FU) | 20 | Every 3 days, i.p. | 525 ± 160 | 65 | -5.0 ± 3.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Cell Culture and Preparation
HCT116 cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and glutamine.[8] Cells are maintained in an exponential growth phase at 37°C in a humidified atmosphere with 5% CO2.[9] For tumor implantation, cells are harvested by trypsinization, and cell viability is determined using trypan blue exclusion (minimum 98% viability required).[1] The cells are then resuspended in a sterile solution, such as a mixture of media and Matrigel, at the desired concentration for injection.[1][7]
Animal Model and Husbandry
Immunocompromised mice, such as athymic BALB/c nude or NOD/SCID mice (6-8 weeks old), are commonly used for HCT116 xenografts.[1][5] All animal procedures should be performed in accordance with institutional guidelines for animal care and use.[6][7] Animals are housed in specific-pathogen-free conditions with controlled temperature and humidity and provided with sterile food and water.[2][7]
Tumor Implantation and Monitoring
A suspension of HCT116 cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.[1][7][8] Tumor growth is monitored regularly by measuring the length and width of the tumor with digital calipers.[1][6][7] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[9]
Treatment Administration
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[5][6][7] this compound would be formulated in a suitable vehicle and administered to the treatment groups at various doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the properties of the compound. A vehicle control group and a positive control group (using a standard-of-care agent) should be included.
Efficacy and Toxicity Assessment
Tumor volumes and body weights are measured twice weekly throughout the study.[6][7] The primary efficacy endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blotting, to investigate the mechanism of action.[6][10]
Visualizations
Signaling Pathway
Caption: Hypothetical targeting of the KRAS signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for HCT116 xenograft efficacy studies.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. altogenlabs.com [altogenlabs.com]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]
- 6. HCT-116 cells xenograft mice models [bio-protocol.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cell Viability Assay for HCT-116 Cells
This document provides a detailed protocol for determining cell viability of the HCT-116 human colorectal carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Introduction to HCT-116
The HCT-116 cell line, derived from a human colorectal carcinoma, is a staple in cancer research.[4] These cells exhibit an epithelial-like morphology and are known for a mutation in the KRAS gene, which is a key component of the RAS/RAF/MEK/ERK signaling pathway.[4] HCT-116 cells are adherent and have a doubling time of approximately 25 to 35 hours.[4] Their high transfectability makes them a suitable model for studying gene function, tumorigenesis, and the efficacy of novel therapeutic compounds.[4]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] This conversion only occurs in viable cells. The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[1][5]
Experimental Protocol: MTT Assay for HCT-116 Cells
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
HCT-116 cells
-
McCoy's 5a Medium or DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidified isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
-
Orbital shaker
Reagent Preparation:
-
Complete Culture Medium: McCoy's 5a Medium supplemented with 10% FBS.
-
MTT Solution (5 mg/mL):
-
MTT Solvent: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.[3]
Experimental Workflow Diagram
Caption: Workflow for the HCT-116 cell viability MTT assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 1): a. Culture HCT-116 cells in complete culture medium. b. Harvest cells that are in the logarithmic growth phase using trypsin. c. Count the cells and determine viability (should be >90%). d. Dilute the cells in complete culture medium to a concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. f. Include control wells containing medium only for background absorbance. g. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Cell Treatment (Day 2): a. Prepare serial dilutions of the test compound in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent like DMSO). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Assay (Day 4/5): a. After the incubation period, carefully remove the treatment medium. b. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1] c. Incubate the plate for 3-4 hours at 37°C.[1] d. After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[1] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[1][2] f. Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[2][3]
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
| Parameter | Value | Notes |
| Cell Line | HCT-116 | Human Colorectal Carcinoma |
| Seeding Density | 5,000 cells/well | For a 96-well plate |
| Seeding Volume | 100 µL | |
| Incubation Time (Treatment) | 24 - 72 hours | Compound-dependent |
| MTT Concentration | 0.5 mg/mL (final) | |
| MTT Incubation Time | 3 - 4 hours | |
| Solubilization Volume | 150 µL | |
| Absorbance Wavelength | 570 - 590 nm |
Relevant Signaling Pathway in HCT-116
HCT-116 cells have a constitutively active KRAS signaling pathway due to a mutation in the KRAS gene.[4] This pathway is crucial for their proliferation and survival.
KRAS Signaling Pathway Diagram
Caption: Simplified KRAS signaling pathway in HCT-116 cells.
Troubleshooting
-
High background: Ensure complete removal of medium before adding MTT and solvent. Phenol red in the medium can also contribute to background.[2]
-
Low signal: Cell density may be too low, or the incubation time with MTT was insufficient.
-
Inconsistent results: Ensure even cell seeding and proper mixing of reagents. Avoid evaporation by filling outer wells with sterile PBS.[6]
For further details on alternative cell viability assays such as WST-1 or CellTiter-Glo, which offer a one-step procedure and higher sensitivity, refer to the respective manufacturer's protocols.[7]
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by FC-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC-116 is a novel small molecule inhibitor of tubulin polymerization.[1] By binding to tubulin, the fundamental protein subunit of microtubules, this compound disrupts the dynamic instability of these cytoskeletal structures, which are essential for the formation of the mitotic spindle during cell division. This interference with microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inhibiting the proliferation of cancer cells.[1] This application note provides a comprehensive protocol for the analysis of this compound-induced cell cycle arrest in the HCT116 human colorectal carcinoma cell line using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of cell cycle distribution within a cell population. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content of a cell. Consequently, cells in the G2/M phase of the cell cycle, which have a 4N DNA content, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content). Cells in the S phase, actively replicating their DNA, will have an intermediate fluorescence intensity. By treating HCT116 cells with this compound and staining with PI, the percentage of cells in each phase of the cell cycle can be accurately quantified, providing a robust method to evaluate the cytostatic effect of the compound.
Data Presentation
The following table summarizes representative quantitative data from a cell cycle analysis experiment using the HCT116 human colorectal cancer cell line treated with various concentrations of a tubulin inhibitor that, like this compound, induces G2/M arrest. This data is presented for illustrative purposes to demonstrate the expected outcome of the described protocol.
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 | 25.3 | 19.5 |
| This compound (10 nM) | 48.7 | 22.1 | 29.2 |
| This compound (50 nM) | 35.1 | 15.6 | 49.3 |
| This compound (100 nM) | 20.4 | 10.5 | 69.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours to ensure they are in the logarithmic growth phase.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Add the this compound solutions to the respective wells. Include a vehicle control well treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the treated cells for 24 hours under standard culture conditions.
Sample Preparation for Flow Cytometry
-
Harvesting: After the 24-hour incubation, aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Detach the cells from the plate using 0.25% Trypsin-EDTA.
-
Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Storage: Incubate the cells on ice for 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by PI.
-
PI Staining: Add 500 µL of a 100 µg/mL Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.
-
Acquire at least 10,000 events for each sample.
-
-
Data Analysis:
-
Use appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound induced cell cycle arrest.
Signaling Pathway of G2/M Arrest by this compound
Caption: Signaling pathway of G2/M arrest induced by the tubulin inhibitor this compound.
References
Application Notes: Immunofluorescence Staining of Microtubules Following FC-116 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
FC-116 is a potent, small molecule tubulin inhibitor that targets the colchicine (B1669291) binding site of β-tubulin.[1] By binding to this site, this compound inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1] This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells treated with this compound, enabling the visualization and quantification of its effects on the microtubule cytoskeleton.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. Its binding to the colchicine site on β-tubulin induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, often involving endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide representative data on the effects of colchicine-site inhibitors on microtubule networks, which can be obtained using the protocols described below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) after 24h | Reference |
| HCT116 (Human Colorectal Carcinoma) | 4.52 | [1] |
| CT26 (Mouse Colon Carcinoma) | 18.69 | [1] |
Table 2: Representative Quantitative Analysis of Microtubule Disruption by Colchicine-Site Inhibitors
| Treatment | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Microtubule Network Homogeneity (Haralick Texture Analysis) |
| Vehicle Control (DMSO) | 100 | 15.2 ± 2.1 | 0.95 ± 0.04 |
| Colchicine (100 nM) | 45 ± 8.2 | 7.8 ± 1.5 | 0.62 ± 0.09 |
| Nocodazole (100 nM) | 52 ± 9.5 | 8.5 ± 1.8 | 0.68 ± 0.11 |
Note: The data in Table 2 is representative and based on the effects of known colchicine-site inhibitors. Actual values for this compound may vary depending on the cell line, concentration, and incubation time.
Experimental Protocols
Materials and Reagents
-
Human colorectal cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope
Step-by-Step Immunofluorescence Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed HCT116 cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium from a DMSO stock. It is recommended to perform a dose-response experiment (e.g., 1 nM, 5 nM, 10 nM, 50 nM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium and replace it with the medium containing this compound or vehicle control.
-
Incubate for the desired duration.
-
-
Fixation:
-
Paraformaldehyde (PFA) Fixation (preserves overall morphology):
-
Gently aspirate the medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation (can enhance microtubule visualization):
-
Gently aspirate the medium and wash the cells twice with PBS.
-
Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (only for PFA fixation):
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the mouse anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect from light.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images of control and treated cells under identical conditions (e.g., exposure time, laser power).
-
Perform quantitative analysis of microtubule disruption using image analysis software such as ImageJ/Fiji or other specialized software. Parameters to quantify can include microtubule density, length, and network texture.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: this compound signaling pathway leading to apoptosis.
References
Application Notes and Protocols: Utilizing FC-116 in a 3D Organoid Culture Model for Colorectal Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the cellular organization, genetic heterogeneity, and physiological properties of the original tumor tissue.[1] This makes them a powerful preclinical model for predicting patient responses to anti-cancer therapies. FC-116 is a novel, potent, and selective small molecule inhibitor of Tankyrase (TNKS), a key enzyme in the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a critical driver in the majority of colorectal cancers (CRCs). These application notes provide a comprehensive guide for the utilization of this compound in CRC-derived 3D organoid models to assess its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the poly-ADP-ribosylation (PARsylation) activity of Tankyrase enzymes (TNKS1 and TNKS2). Tankyrase promotes the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin. This, in turn, prevents the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Patient-Derived Colorectal Cancer Organoids
| Organoid Line | Tumor Origin | Key Mutations | This compound IC50 (µM) |
| CRC-001 | Primary Colon Adenocarcinoma | APC, KRAS | 0.05 |
| CRC-002 | Metastatic Liver Lesion | APC, TP53 | 0.08 |
| CRC-003 | Primary Colon Adenocarcinoma | KRAS, PIK3CA | 5.2 |
| Normal Colonoid | Healthy Colon Tissue | Wild-Type | > 50 |
IC50 values were determined after 72 hours of continuous exposure to this compound using a cell viability assay.
Table 2: Effect of this compound on Wnt Pathway Target Gene Expression in CRC-001 Organoids
| Gene | Function | Fold Change (1 µM this compound vs. DMSO) |
| AXIN2 | Wnt pathway negative feedback | -8.5 |
| LGR5 | Intestinal stem cell marker | -6.2 |
| MYC | Oncogene, cell cycle progression | -4.8 |
| CCND1 | Cell cycle regulator (Cyclin D1) | -3.5 |
Gene expression was quantified by RT-qPCR after 24 hours of treatment.
Experimental Protocols
Protocol 1: Establishment and Culture of Human Colorectal Cancer Organoids
This protocol outlines the generation of organoids from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue in a sterile transport medium on ice.
-
Basal culture medium (e.g., Advanced DMEM/F12).
-
Digestion solution: Basal medium containing Collagenase type II (250 mg/mL) and DNase I (10 mg/mL).[2]
-
Extracellular Matrix (ECM) solution (e.g., Matrigel® or Cultrex® BME).
-
Organoid Growth Medium (specific to colorectal organoids, typically containing growth factors like EGF, Noggin, R-spondin, Wnt3a, and small molecules like a p38 inhibitor and a TGF-β inhibitor).
-
Cell recovery solution.
-
Sterile cell culture plates, pipettes, and conical tubes.
Procedure:
-
Tissue Processing:
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with basal medium and centrifuge at 300 x g for 5 minutes to obtain a cell pellet.
-
Resuspend the cell pellet in a cold ECM solution at a density of approximately 100,000 cells per 300 µL of ECM.[2]
-
Plate 30 µL droplets ("domes") of the cell-ECM mixture into a pre-warmed 24-well culture plate.[2]
-
Allow the droplets to solidify by incubating the plate at 37°C for 15-30 minutes.
-
-
Organoid Culture and Maintenance:
-
Gently overlay the solidified domes with 500 µL of pre-warmed Organoid Growth Medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids as they grow large (typically every 7-14 days) by mechanically and/or enzymatically dissociating them and re-plating in fresh ECM.[1]
-
Protocol 2: this compound Treatment and Viability Assessment
This protocol describes how to assess the dose-response effect of this compound on established organoid cultures.
Materials:
-
Established patient-derived organoid cultures.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Organoid Growth Medium.
-
96-well clear-bottom assay plates.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer.
Procedure:
-
Organoid Preparation and Plating:
-
Harvest mature organoids from culture.
-
Dissociate organoids into small fragments or single cells.
-
Resuspend the organoid fragments in ECM and plate as 10 µL domes in a 96-well plate.
-
After solidification, add 100 µL of Organoid Growth Medium and culture for 2-3 days to allow for organoid reformation.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in Organoid Growth Medium. A typical concentration range would be from 0.001 µM to 100 µM. Include a DMSO-only vehicle control.
-
Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Viability Assay:
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the normalized luminescence data against the log of the drug concentration and fitting to a four-parameter dose-response curve.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Intraperitoneal Injection of FC-116 In Vivo
For Research Use Only.
Introduction
FC-116 is a novel indole-chalcone compound that has demonstrated significant antitumor activity, particularly in oxaliplatin-resistant metastatic colorectal cancer (mCRC) models.[1] It functions by interacting with microtubules, leading to a G2/M phase cell cycle arrest through the downregulation of cyclin B1 expression.[1] In vivo studies have shown that this compound can potently inhibit tumor growth in xenograft mouse models with no significant toxicity observed at effective doses.[1]
These application notes provide detailed protocols for the in vivo administration of this compound via intraperitoneal (IP) injection in a mouse xenograft model of colorectal cancer. Also included are summaries of its efficacy and the established mechanism of action.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Description | IC₅₀ (nM) | Reference |
| HCT-116 | Human Colorectal Carcinoma | 4.52 | [1] |
| CT26 | Murine Colon Carcinoma | 18.69 | [1] |
| HCT-116/L | Oxaliplatin-Resistant Human Colorectal Carcinoma | Less sensitive than HCT-116 but more sensitive than oxaliplatin | [1] |
| HIEC | Normal Human Intestinal Epithelial Cells | Markedly less toxic than to mCRC cells | [1] |
In Vivo Efficacy of this compound in HCT-116/L Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Weight Reduction (%) | Tumor Growth Inhibition (%) | Reference |
| This compound | 1.5 mg/kg/day | Intraperitoneal | 45 | Not Specified | [1] |
| This compound | 3 mg/kg/day | Intraperitoneal | 78 | 65.96 (in HCT-116 xenografts) | [1] |
| Oxaliplatin (Control) | 10 mg/kg/day | Intraperitoneal | 40 | Not Specified | [1] |
| Vehicle (Control) | N/A | Intraperitoneal | 0 | 0 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for in vivo studies.
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound efficacy testing.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This compound is a poorly water-soluble compound and requires a specific vehicle for in vivo administration.
Materials:
-
This compound compound
-
Normal saline
-
Carboxymethyl cellulose (B213188) sodium (CMC-Na)
-
Tween-80
-
Castor oil
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the vehicle solution by combining the following in a sterile, light-protected tube:
-
0.5% Carboxymethyl cellulose sodium
-
3% Tween-80
-
1% Castor oil
-
Bring to final volume with normal saline.
-
-
Vortex the mixture thoroughly until a homogenous suspension is formed.
-
Weigh the required amount of this compound to achieve the desired final concentrations (e.g., for 1.5 mg/kg and 3 mg/kg dosages).
-
Add the weighed this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously to suspend the compound.
-
It is recommended to prepare the formulation fresh daily before administration.[1]
Protocol 2: Establishment of HCT-116/L Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using the oxaliplatin-resistant HCT-116/L cell line in immunodeficient mice.
Materials:
-
HCT-116/L colorectal cancer cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, but can improve tumor take rate)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Culture HCT-116/L cells in appropriate medium until they reach 70-80% confluency.
-
Harvest the cells by washing with PBS, followed by trypsinization. Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 5 x 10⁷ cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.
-
Anesthetize the mouse using an approved method.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions with calipers every 2-3 days.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.
Protocol 3: Intraperitoneal (IP) Injection of this compound in Mice
This protocol provides a general procedure for administering the prepared this compound formulation via IP injection.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable antiseptic
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be injected based on the desired dosage (e.g., 1.5 mg/kg or 3 mg/kg).
-
Gently restrain the mouse by grasping the loose skin over its neck and back, ensuring the animal is secure but can breathe comfortably.
-
Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant. This helps to avoid puncturing the cecum (located on the left side) or the urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly and steadily inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Repeat the injection daily for the duration of the study (e.g., 21 days).[1]
Safety and Toxicology
In the HCT-116/L xenograft model, this compound did not cause a noticeable loss of body weight in the treated mice, indicating no significant toxicity at the therapeutic doses of 1.5 mg/kg/day and 3 mg/kg/day.[1] Furthermore, this compound was found to be significantly less toxic to normal human intestinal epithelial (HIEC) cells compared to metastatic colorectal cancer cells, suggesting a safer therapeutic window.[1]
References
Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a key factor in the pathogenesis of numerous diseases, including cancer. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a major focus of drug development. FC-116 is a novel compound under investigation for its potential to induce apoptosis.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a cell lysate.[1][2] This application note provides a detailed protocol for the analysis of key apoptosis markers by Western blot in cell lysates after treatment with this compound. By examining the expression levels of key proteins in the apoptotic signaling cascade, researchers can elucidate the molecular mechanisms by which this compound exerts its pro-apoptotic effects.[2]
Key markers for apoptosis analysis include the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax), which regulate the intrinsic (mitochondrial) pathway of apoptosis.[1][3][4] Another critical set of markers are the caspases, a family of proteases that execute the apoptotic program.[5] Activation of executioner caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[5][6]
Data Presentation
The following table summarizes hypothetical quantitative Western blot data for key apoptosis markers in a cancer cell line treated with increasing concentrations of this compound for 24 hours. Data is presented as the mean fold change relative to the vehicle control (normalized to a loading control, e.g., β-actin or GAPDH) ± standard deviation from three independent experiments.
| Target Protein | Vehicle Control | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) |
| Bcl-2 | 1.0 ± 0.1 | 0.7 ± 0.08 | 0.4 ± 0.05 | 0.2 ± 0.03 |
| Bax | 1.0 ± 0.12 | 1.5 ± 0.2 | 2.1 ± 0.25 | 2.8 ± 0.3 |
| Cleaved Caspase-3 | 1.0 ± 0.05 | 2.5 ± 0.3 | 4.8 ± 0.5 | 7.2 ± 0.8 |
| Cleaved PARP | 1.0 ± 0.08 | 3.1 ± 0.4 | 6.2 ± 0.7 | 9.5 ± 1.1 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT-116, HeLa, Jurkat) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[2]
-
Cell Culture: Culture the cells overnight in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).[7]
Protein Extraction (Cell Lysis)
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[3]
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[2]
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.[2]
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[2]
-
Electrophoresis: Load the samples onto a 4-20% Tris-glycine gel and perform electrophoresis to separate the proteins by size.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3][8]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2][8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step as described above.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize the signal using a chemiluminescence imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Apoptosis signaling pathways.
Caption: Western blot experimental workflow.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing FC-116 Concentration for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FC-116 for its anti-proliferative effects. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an indole-chalcone derivative that exhibits potent anti-proliferative activity by targeting microtubules. It binds to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule polymerization. This interference with microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated high potency against various cancer cell lines, particularly in metastatic colorectal cancer. It has shown significant cytotoxic activity in HCT-116 and its oxaliplatin-resistant counterpart, HCT-116/L, as well as in the murine colon carcinoma cell line CT26.
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on available data, a starting concentration range of 1 nM to 1 µM is recommended for in vitro studies. The optimal concentration will vary depending on the cell line and the duration of the treatment. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: Can this compound be used in combination with other chemotherapy agents?
A4: Yes, studies have shown that this compound can have a synergistic effect when used in combination with other chemotherapeutic agents like oxaliplatin, particularly in resistant cancer cell lines.
Q5: What are the known downstream effects of this compound treatment?
A5: Treatment with this compound leads to the downregulation of Cyclin B1, a key regulatory protein for the G2/M transition. This decrease in Cyclin B1 levels is a critical step in the induction of G2/M arrest. Subsequently, the sustained mitotic arrest triggers the intrinsic apoptotic pathway.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background absorbance in control wells | Contamination of media or reagents with reducing agents. Phenol (B47542) red in the media can also interfere. | Use fresh, sterile reagents. Consider using phenol red-free media for the assay. |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider not using the outer wells of the plate, which are more prone to evaporation. |
| Low absorbance readings in treated and control wells | Insufficient cell number, suboptimal incubation time with MTT reagent, or incomplete dissolution of formazan (B1609692) crystals. | Optimize cell seeding density. Ensure the incubation with MTT is long enough for formazan crystals to form. Ensure complete dissolution of formazan crystals by gentle mixing and sufficient incubation with the solubilization buffer. |
| Unexpectedly high cell viability at high this compound concentrations | This compound may precipitate at high concentrations in the culture medium. | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the media. |
Cell Cycle Analysis Troubleshooting
| Issue | Possible Cause | Recommendation |
| Broad G1 and G2/M peaks in the histogram | High flow rate during acquisition, improper cell fixation, or cell clumps. | Use a low flow rate for acquisition. Optimize the ethanol (B145695) fixation step to ensure proper permeabilization without excessive cell damage. Filter the cell suspension through a nylon mesh to remove clumps before analysis. |
| No clear G2/M arrest observed after this compound treatment | Suboptimal concentration of this compound, insufficient treatment duration, or the cell line may be resistant. | Perform a dose-response and time-course experiment to determine the optimal conditions. Confirm the sensitivity of your cell line to microtubule-targeting agents. |
| High percentage of cells in the sub-G1 peak (apoptosis) in control samples | Harsh cell handling during harvesting or staining, or cells were not healthy prior to the experiment. | Handle cells gently during trypsinization and centrifugation. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Western Blot Troubleshooting for Cyclin B1
| Issue | Possible Cause | Recommendation |
| Weak or no Cyclin B1 signal | Insufficient protein loading, inefficient protein transfer, or suboptimal antibody concentration. | Ensure accurate protein quantification and load an adequate amount of protein (20-40 µg). Verify transfer efficiency by Ponceau S staining. Optimize the primary antibody dilution. |
| High background on the membrane | Insufficient blocking, inadequate washing, or too high antibody concentration. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA). Increase the number and duration of wash steps. Titrate the primary and secondary antibodies to the optimal concentration. |
| Non-specific bands | Primary or secondary antibody is not specific enough, or protein degradation. | Use a well-validated antibody for Cyclin B1. Run appropriate controls, such as a positive control cell lysate. Add protease inhibitors to your lysis buffer and keep samples on ice. |
Quantitative Data on this compound Anti-Proliferative Effects
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 4.52 | [1] |
| HCT-116/L | Oxaliplatin-Resistant Colorectal Carcinoma | Lower than HCT-116 | [1] |
| CT26 | Murine Colon Carcinoma | 18.69 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cyclin B1
This protocol outlines the procedure for detecting changes in Cyclin B1 protein levels following this compound treatment.
Materials:
-
This compound
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against Cyclin B1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin B1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound
Caption: this compound induced G2/M arrest signaling pathway.
Experimental Workflow
Caption: General workflow for assessing this compound's anti-proliferative effects.
References
Troubleshooting low efficacy of FC-116 in experiments
Welcome to the technical support center for FC-116. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this compound to ensure optimal efficacy and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule, specifically a fluoro-substituted indole-chalcone, that functions as a tubulin inhibitor.[1][2][3] It targets the colchicine (B1669291) binding site on tubulin, disrupting microtubule polymerization. This interference with the cytoskeleton leads to cell cycle arrest, induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately apoptosis in cancer cells.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a reported solubility of 10 mM.[2] For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C in a dry, dark environment.[1]
Q3: What are the known challenges or limitations of working with this compound?
A3: Preclinical studies have indicated some challenges with this compound, including low dose tolerance, and potential toxicity to the brain and colon.[3] Its low solubility in aqueous solutions might also pose a challenge for certain experimental setups.[3]
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated potent activity against colorectal cancer (CRC) cell lines, such as HCT-116, both in vitro and in vivo.[3]
Troubleshooting Guide for Low Efficacy of this compound
Low or inconsistent efficacy of this compound in your experiments can arise from various factors, from compound handling to assay design. This guide provides a systematic approach to identify and resolve common issues.
Problem 1: Higher than expected IC50 value or no significant cell death.
This is one of the most common indicators of low efficacy. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Compound Degradation | Ensure this compound has been stored correctly (dry, dark, at -20°C for long-term). Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Concentration | Verify the calculations for your stock solution and final dilutions. Use calibrated pipettes. Consider performing a concentration verification analysis (e.g., HPLC) if the issue persists. |
| Low Solubility in Media | Although soluble in DMSO, this compound may precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any precipitate after adding the compound. Consider using a lower percentage of DMSO in the final culture volume (typically ≤ 0.5%). The use of a surfactant like Tween 80 might improve solubility, but its compatibility with your cell line should be verified. |
| Suboptimal Incubation Time | The effect of this compound is time-dependent. If the incubation time is too short, the compound may not have sufficient time to induce a measurable effect. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your specific cell line and assay. |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to tubulin inhibitors. This could be due to overexpression of efflux pumps (e.g., P-glycoprotein) or mutations in tubulin. Consider using a positive control compound (e.g., colchicine, paclitaxel) to confirm the sensitivity of your cell line to microtubule-targeting agents. If resistance is suspected, a different cell line may be necessary. |
| High Cell Seeding Density | A high density of cells can diminish the apparent potency of a compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Serum Interaction | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, but ensure this does not adversely affect cell viability. |
Problem 2: High variability between experimental replicates.
High variability can mask the true effect of this compound. The following steps can help improve reproducibility.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent seeding protocol and calibrate multichannel pipettes. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4] |
| Inconsistent Compound Addition | Add this compound to all wells in a consistent and timely manner. Ensure proper mixing after addition. |
| Assay Readout Inconsistency | Allow plates to equilibrate to room temperature before adding detection reagents. Ensure consistent incubation times for all plates before reading. |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). Further dilute in cell culture media to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5% DMSO).
-
Treatment: Remove the old media and add the media containing different concentrations of this compound. Include a vehicle control (media with the same percentage of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Readout: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT reagent, incubating, solubilizing the formazan (B1609692) crystals, and reading the absorbance. For a CellTiter-Glo® assay, add the reagent and read the luminescence.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no-cell" or "maximum inhibition" control (0% viability). Plot the dose-response curve and calculate the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound targeting tubulin polymerization.
Experimental Workflow for Assessing this compound Efficacy
Caption: A standard workflow for evaluating the in vitro efficacy of this compound.
Troubleshooting Decision Tree for Low this compound Efficacy
Caption: A decision tree to troubleshoot low efficacy of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Structure optimization of an F-indole-chalcone (FC116) on 4-methoxyphenyl group and therapeutic potential against colorectal cancers with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
FC-116 off-target effects in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FC-116 in cancer cell lines. The information is based on currently available literature.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Question | Possible Cause | Troubleshooting Steps |
| 1. Unexpectedly high levels of cell death at low nanomolar concentrations. | This compound is a potent microtubule depolymerizing agent with IC50/GI50 values in the low nanomolar range for sensitive cell lines.[1] This potent, on-target activity can lead to rapid cell cycle arrest and apoptosis. | 1. Confirm On-Target Effect: Verify G2/M phase cell cycle arrest using flow cytometry. Downregulation of cyclin B1 via Western blot can also confirm the on-target mechanism.[1][2]2. Titrate Compound Concentration: Perform a more detailed dose-response curve to precisely determine the IC50 in your specific cell line. 3. Reduce Incubation Time: Shorter exposure times may allow for the observation of more subtle cellular effects before widespread apoptosis occurs. |
| 2. Observed cellular effects do not align with typical G2/M arrest (e.g., changes in cell adhesion, migration). | While the primary target of this compound is tubulin, it is possible that uncharacterized off-target effects could influence other cellular pathways. Microtubule dynamics are crucial for processes beyond mitosis, including cell migration and adhesion.[3] Therefore, observed effects on these processes may still be a consequence of on-target activity. | 1. Investigate Microtubule-Dependent Processes: Assess the effects of this compound on cell migration using a wound-healing or transwell assay. Changes in cell morphology can be observed via microscopy. 2. Consider Kinase Inhibition: Although not documented for this compound, some microtubule-targeting agents have been shown to have off-target kinase inhibitory activity.[4][5] A broad-spectrum kinase inhibitor could be used as a positive control in relevant signaling assays to see if similar phenotypes are produced. 3. Literature on Structurally Similar Compounds: Review literature on other indole-chalcone derivatives, as they may have reported off-target effects that could provide clues.[6][7] |
| 3. Discrepancy between results with this compound and expected outcomes for an Aurora kinase inhibitor. | There may be confusion with a similarly named compound, CYC116 , which is an Aurora kinase A and B inhibitor.[8] this compound is a microtubule depolymerizing agent and does not target Aurora kinases based on current literature.[1][2] | 1. Verify Compound Identity: Confirm the identity and source of your compound. 2. Assess Mechanism of Action: Use Western blotting to check for phosphorylation of Histone H3 at Serine 10, a downstream marker of Aurora B activity. This compound treatment should not inhibit this phosphorylation. 3. Consult Literature: Refer to publications specifically on this compound to ensure experimental design is aligned with its known mechanism as a tubulin inhibitor.[1][2] |
| 4. Resistance to this compound in a cancer cell line. | While this compound has shown efficacy in some multidrug-resistant cell lines, resistance can still occur.[6][7] This could be due to various mechanisms, such as alterations in tubulin isoforms, expression of drug efflux pumps, or activation of compensatory signaling pathways. | 1. Assess Tubulin Expression: Use Western blotting to compare the expression levels of different β-tubulin isotypes between sensitive and resistant cells. 2. Investigate Efflux Pumps: Evaluate the expression and activity of multidrug resistance proteins like P-glycoprotein (MDR1). 3. Combination Therapy: this compound has shown synergistic effects when combined with oxaliplatin (B1677828) in oxaliplatin-resistant colorectal cancer cells.[2] Consider combination studies with other chemotherapeutic agents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a microtubule-targeting agent. It acts as a microtubule depolymerizing agent, binding to tubulin and inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: Based on the currently available public literature, there are no specific, comprehensively documented off-target effects for this compound. Its primary described activity is the inhibition of tubulin polymerization.[1][2] However, as with many small molecule inhibitors, the potential for off-target activities cannot be entirely ruled out without a broad kinase selectivity screen. Some kinase inhibitors have been reported to have unexpected microtubule-destabilizing effects.[4][5]
Q3: In which cancer cell lines has this compound shown high potency?
A3: this compound has demonstrated high potency in several colorectal cancer cell lines, including HCT116 and CT26.[1] It has also shown significant activity against oxaliplatin-resistant colorectal cancer cell lines, such as HCT-116/L.[1][2]
Q4: What is the reported in vitro potency of this compound?
A4: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for this compound are in the low nanomolar range for sensitive cell lines. For example, the IC50 values have been reported as 4.52 nM in HCT116 cells and 18.69 nM in CT26 cells.[1] In the oxaliplatin-resistant HCT-116/L cell line, the GI50 was reported to be 6 nM.[1]
Q5: How does the activity of this compound compare to other microtubule-targeting agents like paclitaxel (B517696)?
A5: this compound acts as a microtubule destabilizer, similar to vinca (B1221190) alkaloids, by inhibiting tubulin polymerization.[1][2] In contrast, paclitaxel is a microtubule stabilizing agent, which prevents microtubule disassembly. In a HCT116-xenograft mouse model, this compound exhibited a tumor growth inhibition rate of 65.96% at a 3 mg/kg dose, which was reported to be better than paclitaxel in that study.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Metric | Value (nM) | Reference |
| HCT116 | Colorectal Carcinoma | IC50 | 4.52 | [1] |
| CT26 | Colorectal Carcinoma | IC50 | 18.69 | [1] |
| HCT-116/L | Oxaliplatin-Resistant Colorectal Carcinoma | GI50 | 6 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. It is recommended to start from a high concentration (e.g., 1 µM) and perform 1:10 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Tubulin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin inhibitors, such as FC-116, in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tubulin inhibitor that has shown potent anti-tumor effects, particularly in colorectal cancer models.[1][2] It functions by directly binding to the colchicine (B1669291) binding site on tubulin, which inhibits tubulin polymerization and disrupts the microtubule network.[1] This disruption leads to cell cycle arrest in the G2/M phase, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis of cancer cells.[1]
Q2: What are the common mechanisms by which cancer cells develop resistance to tubulin inhibitors?
Cancer cells can develop resistance to tubulin inhibitors through several mechanisms:
-
Upregulation of Drug Efflux Pumps: A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3][4][5]
-
Alterations in Tubulin: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site or the dynamics of microtubule stability, thereby reducing the inhibitor's effectiveness.[3][6][7]
-
Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, has been linked to resistance to taxanes and other microtubule-targeting agents.[6][8]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate signaling pathways, such as the PI3K/Akt pathway, which promote cell survival and counteract the apoptotic effects of tubulin inhibitors.[8]
Q3: Are there promising strategies to overcome resistance to tubulin inhibitors?
Yes, several strategies are being explored to combat resistance:
-
Combination Therapies: Combining tubulin inhibitors with other drugs can be effective. This includes co-administration with ABC transporter inhibitors (e.g., verapamil, tariquidar) to increase intracellular drug concentration, or with inhibitors of pro-survival pathways (e.g., PI3K/Akt inhibitors) to re-sensitize resistant cells to apoptosis.[5][8][9] Combining tubulin inhibitors with anti-angiogenic agents has also shown promise in overcoming resistance.[10]
-
Novel Formulations and Drug Delivery Systems: Developing new formulations or drug delivery systems can help to bypass efflux pumps or deliver the drug more effectively to the tumor site.
-
Next-Generation Tubulin Inhibitors: The development of new tubulin inhibitors that are not substrates for efflux pumps or that can bind to mutated tubulin is an active area of research.[4]
-
Tubulin Protein Degraders: These molecules are designed to induce the degradation of tubulin rather than just inhibiting it, which can delay the development of resistance.[11]
Section 2: Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Problem 1: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity (higher IC50).
-
Possible Cause 1: Upregulation of Drug Efflux Pumps.
-
Troubleshooting Steps:
-
Assess P-gp Expression: Perform a western blot to compare the protein levels of P-glycoprotein (MDR1) in your resistant cell line versus the parental sensitive line. An increase in P-gp expression in the resistant line is a strong indicator of this mechanism.
-
Functional Efflux Assay: Conduct a rhodamine 123 efflux assay using flow cytometry. Resistant cells with high P-gp activity will show lower intracellular fluorescence due to the rapid efflux of the dye.[8]
-
Co-treatment with a P-gp Inhibitor: Treat the resistant cells with this compound in combination with a P-gp inhibitor like verapamil. A significant decrease in the IC50 of this compound in the presence of the inhibitor would confirm P-gp-mediated resistance.[8]
-
-
-
Possible Cause 2: Alterations in Tubulin.
-
Troubleshooting Steps:
-
Sequence Tubulin Genes: Extract RNA from both sensitive and resistant cells, reverse transcribe to cDNA, and sequence the protein-coding regions of the major β-tubulin isotypes. Compare the sequences to identify any potential mutations in the resistant cells.[8]
-
Analyze Tubulin Isotype Expression: Use western blotting with isotype-specific antibodies to determine if there are changes in the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII) between the sensitive and resistant cell lines.[8] Overexpression of βIII-tubulin is a common marker of resistance.[6]
-
-
Problem 2: The tubulin inhibitor is no longer effectively inducing G2/M arrest in my cell line.
-
Possible Cause: Altered Cell Cycle Checkpoint Regulation or Pro-Survival Signaling.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry. A reduced percentage of cells in the G2/M phase after treatment in the resistant line compared to the sensitive line indicates a failure to arrest.[12]
-
Investigate Pro-Survival Pathways: Use western blotting to examine the activation status of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt). Increased activation of this pathway in resistant cells can promote survival and override the cell cycle arrest signal.
-
Combination with a PI3K/Akt Inhibitor: Treat the resistant cells with the tubulin inhibitor and a PI3K/Akt pathway inhibitor. Restoration of G2/M arrest and apoptosis would suggest that this pathway is involved in the resistance mechanism.[8]
-
-
Section 3: Data Presentation
Table 1: Antiproliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) | Notes |
| HCT116 | 4.52 | Human colorectal carcinoma |
| CT26 | 18.69 | Mouse colon carcinoma |
| NCM460 | No cytotoxicity | Normal human colon mucosal epithelial cells |
| PC12 | No cytotoxicity | Rat pheochromocytoma |
Data extracted from MedchemExpress product information for this compound.[1]
Table 2: Impact of β-Tubulin Allele Status on Drug Resistance
| Cell Line Clone | β-Tubulin Status | Fold Resistance (vs. Wild-Type) |
| Early-step resistant | Wild-type and mutant allele | 10-fold |
| Late-step resistant | Only mutant allele (Loss of Heterozygosity) | 30 to 50-fold |
This table summarizes findings that the development of a stable drug-resistant phenotype can involve the initial acquisition of a β-tubulin mutation followed by the loss of the wild-type allele, leading to higher levels of resistance.[7]
Section 4: Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of tubulin inhibitors.
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[13][14] The amount of formazan produced is proportional to the number of viable cells.[14]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Drug Treatment: Treat the cells with a range of concentrations of the tubulin inhibitor (and/or combination agents) and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C to allow formazan crystal formation.[15]
-
Solubilization: Gently discard the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-595 nm.[15]
-
2. Western Blot for β-Tubulin Expression
This protocol is used to analyze the expression levels of total β-tubulin or specific isotypes.
-
Procedure:
-
Sample Preparation: Lyse cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Load 10-25 µg of total protein per lane and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-tubulin (or a specific isotype) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[19]
-
Procedure:
-
Cell Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) for at least 2 hours to permeabilize the cell membrane.[12][20][21]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[12][21]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent it from interfering with DNA staining.[12]
-
PI Staining: Add propidium iodide staining solution and incubate in the dark for at least 15-30 minutes.[12][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[21]
-
Section 5: Visualizations
Caption: Logical relationships between resistance mechanisms and overcoming strategies.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Signaling pathways in tubulin inhibitor action and resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tubulin-targeting agent combination therapies: dosing schedule could matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchtweet.com [researchtweet.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: FC-116 (Hexafluoroethane)
Welcome to the technical support center for the proper storage and handling of FC-116 (Hexafluoroethane, C₂F₆). This guide is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
A1: this compound, also known as Hexafluoroethane, is a colorless, odorless, and non-flammable gas.[1][2] It is chemically inert and stable under normal conditions.[3] Due to its properties, it is commonly used in the semiconductor industry for plasma etching and in some specialized applications as a refrigerant.[2][4]
Q2: What are the main safety hazards associated with this compound?
A2: The primary hazard of this compound is that of a simple asphyxiant.[5] In a confined space, a leak can displace oxygen, leading to dizziness, unconsciousness, or even death.[5] Direct contact with the liquid form of this compound can cause frostbite.[3] While it is non-toxic, inhaling high concentrations may cause respiratory irritation.[6]
Q3: How should this compound gas cylinders be stored in the laboratory?
A3: this compound cylinders should be stored in a well-ventilated, dry area, away from heat sources and direct sunlight.[3] Cylinders must be secured in an upright position using chains or straps to prevent them from falling.[5][7] Flammable and oxidizing gases should be stored separately.[8] Always keep the protective valve cap on when the cylinder is not in use.[5]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear safety glasses or goggles.[8] Insulated gloves should be worn when handling cylinders or any equipment that may come into contact with the liquefied gas to prevent frostbite. In case of a significant leak in a poorly ventilated area, a self-contained breathing apparatus (SCBA) may be necessary.[7]
Q5: Is this compound compatible with all laboratory materials?
A5: this compound is generally compatible with most common laboratory materials. However, it can react with alkali or alkaline earth metals, and powdered metals such as aluminum, zinc, and beryllium.[9] It is crucial to consult a chemical compatibility chart before selecting materials for your experimental setup.[10]
Troubleshooting Guides
Gas Delivery System Issues
Q: I suspect a leak in my this compound gas line. What should I do?
A: If you suspect a leak, first ensure the area is well-ventilated. The most common sign of a leak is a hissing sound near connections or a faster than expected drop in cylinder pressure.[11][12]
-
Do not use a flame to check for leaks. [13]
-
Use a leak detection solution (e.g., soapy water or a commercial leak detector) and apply it to all connections. The formation of bubbles indicates a leak.[13][14]
-
If a leak is found, close the cylinder valve and safely vent the pressure from the system.
-
Tighten or replace the faulty fitting.
-
After addressing the potential source of the leak, re-pressurize the system and perform the leak check again.
-
If the leak persists, contact your gas supplier or your institution's safety officer.
Q: The pressure from the regulator seems inconsistent. What could be the cause?
A: Inconsistent pressure can be a sign of a faulty regulator.[12][15]
-
Check the cylinder pressure: Ensure the cylinder is not nearly empty, as this can sometimes cause pressure fluctuations.
-
Inspect the regulator: Look for any visible signs of damage, corrosion, or frost build-up.[16] Frost can indicate a high gas flow or a stuck valve.[16]
-
Listen for unusual sounds: Hissing or whistling sounds from the regulator can indicate a leak or internal malfunction.[16]
-
Verify compatibility: Ensure the regulator is rated for the pressure of the this compound cylinder and is made of compatible materials.
-
If you suspect the regulator is faulty, do not attempt to repair it yourself. Replace it with a new, properly rated regulator.
Plasma Etching Application Troubleshooting
Q: My SiO₂ etch rate is lower than expected when using an this compound plasma. What are the possible causes?
A: A lower than expected etch rate in a silicon dioxide plasma etching process can be due to several factors.
-
Incorrect Gas Composition: Ensure the flow rate of this compound and any other process gases (like Argon or Oxygen) are accurate. An improper gas mixture can significantly affect the etch rate.
-
Low RF Power: Insufficient power to the plasma will result in a lower density of reactive species, leading to a slower etch rate. Verify your RF power supply settings.
-
High Pressure: If the chamber pressure is too high, it can lead to a decrease in the mean free path of ions and a less energetic bombardment of the substrate, reducing the etch rate.
-
Polymer Formation: A thick fluorocarbon polymer layer can form on the surface, inhibiting etching.[17] This can sometimes be controlled by adjusting the gas mixture, for example, by adding a small amount of oxygen.
-
Substrate Temperature: The temperature of your substrate can influence the reaction kinetics. Ensure your temperature control is functioning correctly.
Q: I am observing uneven etching across my wafer. How can I troubleshoot this?
A: Uneven etching is a common issue in plasma processing and can be addressed by checking the following:
-
Gas Distribution: Ensure the gas inlet is not clogged and that the showerhead (if used) is providing a uniform gas flow across the wafer.
-
Plasma Uniformity: Non-uniformity in the plasma itself can lead to uneven etching. This can be influenced by the chamber geometry, RF power coupling, and pressure.
-
Temperature Gradient: A temperature gradient across the wafer can cause different etch rates. Check your wafer cooling/heating system for proper operation.
-
Wafer Clamping: Improper clamping of the wafer can lead to poor thermal contact and temperature variations.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (Hexafluoroethane)
| Property | Value |
| Chemical Formula | C₂F₆[2] |
| Molecular Weight | 138.01 g/mol [2] |
| Boiling Point | -78.2 °C[2] |
| Melting Point | -100.6 °C[2] |
| Density (gas, 24 °C) | 5.734 kg/m ³[2] |
| Solubility in Water | 0.0015%[2] |
| Vapor Pressure (21 °C) | 45.0 atm[18] |
| Global Warming Potential (100-year) | 9200[2] |
Table 2: Recommended Materials for this compound Compatibility
| Material Category | Examples | Compatibility |
| Metals | Stainless Steel, Brass, Copper | Excellent |
| Plastics | PTFE, PFA, FEP | Excellent |
| Elastomers | FFKM, FKM | Good to Excellent |
Note: This is a general guide. Always consult specific chemical compatibility charts for your application's conditions.
Experimental Protocols & Visualizations
Protocol: General Handling of an this compound Gas Cylinder
-
Transport: Always use a cylinder cart to move this compound cylinders, ensuring the valve cap is securely in place. Never roll or drag cylinders.[7][19]
-
Securing: Secure the cylinder in an upright position in a designated, well-ventilated area using a cylinder rack or chain.[5]
-
Regulator Installation:
-
Ensure the cylinder valve is closed.
-
Remove the valve cap.
-
Inspect the cylinder valve and regulator connections for any damage or contamination.
-
Use the correct CGA fitting for this compound. Do not use adapters.
-
Tighten the regulator connection with the appropriate wrench.
-
-
Leak Check: Before opening the main valve, perform a leak check on the connection between the regulator and the cylinder.
-
Operation:
-
Open the main cylinder valve slowly.
-
Adjust the delivery pressure using the regulator's adjustment knob.
-
-
Shutdown:
-
Close the main cylinder valve.
-
Vent the gas from the downstream line.
-
Turn the regulator's adjustment knob counter-clockwise to close it.
-
Troubleshooting Flowchart: Low Etch Rate in SiO₂ Plasma Etching
References
- 1. Hexafluoroethane | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexafluoroethane - Wikipedia [en.wikipedia.org]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. Zero fluorine emissions plasma PCB wafer etching [plasma-treating.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. canyoncomponents.com [canyoncomponents.com]
- 7. srwj.se [srwj.se]
- 8. resources.tamusa.edu [resources.tamusa.edu]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Compatibility Chart | Rhondama seals — Rhondama Hydraulic and Pneumatic seal specialists [rhondamaseals.co.uk]
- 11. hansensplumbing.com [hansensplumbing.com]
- 12. plumberdulwichhill.com.au [plumberdulwichhill.com.au]
- 13. youtube.com [youtube.com]
- 14. srigc.com [srigc.com]
- 15. pumpsandvalves.com [pumpsandvalves.com]
- 16. plumberplumpton.com.au [plumberplumpton.com.au]
- 17. researchgate.net [researchgate.net]
- 18. mathesongas.com [mathesongas.com]
- 19. chemistry.osu.edu [chemistry.osu.edu]
Interpreting unexpected results in FC-116 assays
Welcome to the technical support center for FC-116 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fluoro-substituted indole-chalcone that has demonstrated significant cytotoxic activity against colorectal cancer cell lines.[1] It functions as a tubulin inhibitor. By disrupting microtubule dynamics, this compound can induce endoplasmic reticulum (ER) stress, leading to an increase in reactive oxygen species (ROS). This cascade of events ultimately results in mitochondrial damage and promotes apoptosis (programmed cell death) in cancer cells.[2]
Q2: Which cell lines are commonly used for testing this compound?
The human colorectal cancer cell line HCT-116 is frequently used to evaluate the efficacy of this compound.[1][3][4][5][6][7][8] This cell line is well-characterized and commonly employed in cancer research.
Q3: What types of assays are typically performed with this compound?
Researchers utilize a variety of assays to characterize the effects of this compound. These commonly include:
-
Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects of this compound on cell survival.
-
Apoptosis Assays: To confirm that this compound induces programmed cell death.
-
Kinase Activity Assays: To investigate the impact of this compound on specific signaling pathways.
-
Cell Cycle Analysis: To understand how this compound affects cell cycle progression.
Troubleshooting Guides for Unexpected Results
Unexpected results are a common challenge in experimental biology. The following guides address specific issues you might encounter when performing assays with this compound.
Issue 1: Higher Than Expected Cell Viability (Apparent this compound Insensitivity)
You've treated your cells with this compound, but your viability assay (e.g., MTT, resazurin-based) shows little to no decrease in signal, suggesting the compound is inactive.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome (Post-Action) |
| This compound Degradation | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Ensure proper storage of the stock solution (e.g., at -20°C or -80°C, protected from light). | A dose-dependent decrease in cell viability should be observed. |
| Incorrect this compound Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using spectrophotometry. | The expected IC50 value for this compound in your cell line should be achievable. |
| Cell Line Resistance | Use a positive control compound known to induce cytotoxicity in your cell line to confirm that the cells are responsive to treatment. Consider using a different, more sensitive cell line for comparison. | The positive control should induce significant cell death, confirming the assay is working. |
| Assay Interference | Run a "no-cell" control with this compound and the assay reagent to check for any direct chemical interaction that might generate a false signal. | No signal should be generated in the absence of cells. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the effects of this compound. | You should identify an incubation time that results in a significant decrease in cell viability. |
Issue 2: High Background Fluorescence in Your Assay
High background fluorescence can mask the true signal from your experiment, leading to a low signal-to-noise ratio and inaccurate results.[9][10]
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome (Post-Action) |
| Autofluorescence of this compound | Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths of your reporter dye. If it is fluorescent, subtract this background value from your experimental wells.[10][11] | A corrected, lower background reading that accurately reflects the biological activity. |
| Media Components | Use phenol (B47542) red-free media, as phenol red is a known source of background fluorescence. If your media contains serum, be aware that it can also contribute to background.[12] | A significant reduction in the fluorescence of your blank and negative control wells. |
| Contaminated Reagents | Prepare all buffers and media with high-purity, sterile water. Filter-sterilize your buffers to remove any potential microbial contaminants that may be fluorescent.[9][10] | Lower and more consistent background readings across your plate. |
| Microplate Issues | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[9] | Reduced background and prevention of signal bleed-through between wells. |
| Instrument Settings | Optimize the photomultiplier tube (PMT) gain or sensitivity settings on your plate reader. A high gain will amplify both the signal and the background.[10] | An improved signal-to-noise ratio where the specific signal is maximized relative to the background. |
Issue 3: Inconsistent or Non-Reproducible Results
A lack of reproducibility can undermine the validity of your findings.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome (Post-Action) |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count immediately before plating to ensure accuracy. | More consistent cell numbers across all wells, leading to lower variability in your results. |
| Edge Effects on Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile water or media.[9] | Reduced variability between replicate wells, particularly those located at the edges of the plate. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing. | Increased precision and accuracy in your measurements, leading to more reproducible data. |
| Biological Variation | Standardize the passage number of the cells used for your experiments. High-passage number cells can exhibit altered growth rates and drug sensitivity. | More consistent biological responses to this compound treatment across experiments. |
| Reagent Variability | Prepare large batches of buffers and media when possible to minimize batch-to-batch variation. Always use the same lot of critical reagents (e.g., serum, assay kits) for a set of related experiments. | Reduced experiment-to-experiment variability in your results. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol describes a method to determine the effect of this compound on the viability of HCT-116 cells.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium (or other appropriate growth medium)[8]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., in DMSO)
-
Resazurin-based cell viability reagent
-
96-well, black, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Harvest HCT-116 cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., medium with DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48 hours (or the desired treatment duration) at 37°C and 5% CO2.
-
Assay: Add 20 µL of the resazurin-based reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: Subtract the average fluorescence of the "no-cell" blank wells from all other wells. Normalize the data to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol is used to quantify apoptosis induced by this compound.
Materials:
-
HCT-116 cells
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both the floating and attached cells. To detach the adherent cells, wash with PBS and add a gentle cell dissociation reagent or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
Visualizations
This compound Mechanism of Action and Apoptosis Pathway
Caption: Simplified signaling pathway of this compound inducing apoptosis.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A logical workflow for troubleshooting low fluorescence signals.
Experimental Workflow for Cell-Based this compound Assay
Caption: General experimental workflow for an this compound cell-based assay.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCT-116 colorectal cancer cells secrete chemokines which induce chemoattraction and intracellular calcium mobilization in NK92 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: FC-116 & Normal Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxic effects of the investigational anti-cancer compound FC-116 on normal, healthy cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound towards normal cells?
A1: Pre-clinical studies have demonstrated that this compound exhibits a favorable safety profile with markedly low toxic side effects on normal human intestinal epithelial cells (HIEC) when compared to its potent activity against metastatic colorectal cancer (mCRC) cell lines.[1][2] This suggests a safer therapeutic window for this compound compared to conventional chemotherapeutic agents like oxaliplatin (B1677828) and doxorubicin, which show greater inhibitory effects on normal HIEC.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a microtubule-depolymerizing agent.[1][2] By interacting with microtubules, it disrupts the cellular cytoskeleton, which is crucial for cell division. This interaction leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3] The mechanism involves the downregulation of cyclin B1, a key protein for the G2/M transition.[1][2][3]
Q3: How can I minimize the potential cytotoxicity of this compound in my normal cell line controls?
A3: While this compound has shown inherent selectivity for cancer cells, minimizing off-target effects is crucial for robust experimental design. Consider the following strategies:
-
Dose Optimization: Conduct a dose-response study to determine the optimal concentration of this compound that maximizes cancer cell cytotoxicity while minimizing effects on your specific normal cell line.
-
Combination Therapy: Explore synergistic effects with other anti-cancer agents. For instance, this compound has been shown to have a synergistic effect when combined with oxaliplatin in mCRC cells.[1][3] This could potentially allow for lower, less toxic doses of each compound.
-
Cyclotherapy Approach: A theoretical strategy to protect normal cells is "cyclotherapy".[4][5] This involves pre-treating cells with an agent that induces a temporary cell cycle arrest in normal cells, making them less susceptible to a cell-cycle-specific drug like this compound. Since many cancers have defects in cell cycle checkpoints (e.g., p53 mutations), they would not arrest and would remain vulnerable to the treatment.[4][5]
Q4: Are there any known derivatives of this compound with improved safety profiles?
A4: Yes, research has been conducted to optimize the structure of this compound to address issues such as low dose tolerance and toxicity to the brain and colon.[6] For example, the derivative FC11619 was developed to maintain high cytotoxicity against colorectal cancer cells while potentially offering a better safety profile for intravenous administration.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cell line controls. | Cell line hypersensitivity. | - Verify the GI50 values for your specific normal cell line. - Perform a dose-response curve to identify a more suitable concentration. - Consider using a different, less sensitive normal cell line as a control if appropriate for your experimental goals. |
| Incorrect dosage calculation or preparation. | - Double-check all calculations for dilutions and final concentrations. - Ensure the stock solution of this compound is properly dissolved and stored. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | - Maintain consistent cell passage numbers and confluency. - Standardize incubation times and reagent concentrations. |
| Degradation of this compound. | - Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Standard Chemotherapies
| Compound | HCT-116 GI50 (nM) | HCT-116/L (Oxaliplatin-Resistant) GI50 (nM) | Resistance Fold |
| This compound | 79 ± 7 | 6 ± 1 | 0.076 |
| Oxaliplatin | 5314 ± 346 | 77213 ± 2041 | 14.53 |
| Doxorubicin | 440 ± 50 | 450 ± 220 | 1.02 |
| Vinblastine | 5 ± 3 | 60 ± 20 | 12 |
| FC77 (Lead Compound) | 1 ± 0 | 6 ± 3 | 6 |
Data extracted from a study on metastatic colorectal cancer cell lines.[1] A lower resistance fold indicates higher sensitivity in the resistant cell line.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells (e.g., HCT-116, HCT-116/L, and HIEC) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound leading to cancer cell apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: The logical concept of cyclotherapy.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Study of (E)-3-(6-Fluoro-1 H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure optimization of an F-indole-chalcone (FC116) on 4-methoxyphenyl group and therapeutic potential against colorectal cancers with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for the Colchicine Binding Site: FC-116 versus Colchicine
A detailed comparison of the tubulin binding affinities of the novel fluoroindole chalcone (B49325) analogue, FC-116, and the classic microtubule inhibitor, colchicine (B1669291), for researchers in oncology and drug development.
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential components of the cytoskeleton, thereby inducing cell cycle arrest and apoptosis. The colchicine binding site on β-tubulin is a well-established target for such agents. This guide provides a comprehensive comparison of the tubulin binding affinity of a promising new contender, this compound, with the archetypal colchicine binding site inhibitor, colchicine.
Quantitative Comparison of Tubulin Binding Affinity
The binding affinity of a compound to its target is a critical determinant of its potency and efficacy. Here, we summarize the key quantitative parameters for this compound and colchicine in their interaction with tubulin.
| Parameter | This compound | Colchicine | Reference |
| Dissociation Constant (Kd) | 136 nM | ~1.4 µM | [1] |
| Tubulin Polymerization Inhibition (IC50) | Not explicitly reported | 2.68 - 10.6 µM | [2] |
Note: A lower Kd value indicates a higher binding affinity. The IC50 value for tubulin polymerization inhibition represents the concentration of the compound required to inhibit the process by 50%. While a direct IC50 value for this compound in a tubulin polymerization assay was not available in the reviewed literature, its significantly lower dissociation constant strongly suggests a potent inhibitory effect on tubulin polymerization, likely exceeding that of colchicine.
Mechanism of Action: A Shared Target
Both this compound and colchicine exert their anti-mitotic effects by binding to the colchicine binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells. The significantly higher binding affinity of this compound, as indicated by its nanomolar Kd value, suggests a more potent and potentially more sustained disruption of microtubule function compared to colchicine.
Experimental Protocols
The determination of tubulin binding affinity and the inhibitory effect on its polymerization are crucial for evaluating novel anti-mitotic agents. Below are detailed methodologies for key experiments.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (this compound, Colchicine) dissolved in DMSO
-
96-well, black, flat-bottom microplates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL on ice.
-
Prepare a 10x stock of the test compounds in General Tubulin Buffer. Create a serial dilution to obtain a range of concentrations.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known tubulin inhibitor).
-
Prepare the tubulin polymerization mix on ice by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the reconstituted tubulin solution. Add the fluorescent reporter according to the manufacturer's instructions.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the concentration of the compound that inhibits tubulin polymerization by 50% (IC50) by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Competitive Colchicine Binding Assay (Fluorescence-Based)
This assay directly determines if a test compound binds to the colchicine binding site by measuring its ability to displace colchicine, which results in a decrease in colchicine's intrinsic fluorescence upon binding to tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
Colchicine solution
-
Test compound (this compound) solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Positive control (e.g., Podophyllotoxin)
-
Negative control (e.g., Vinblastine, which binds to a different site)
-
Spectrofluorometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in the general tubulin buffer.
-
Add varying concentrations of the test compound (this compound) to the reaction mixture. Include wells with the positive control, negative control, and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.
-
-
Data Analysis:
-
A decrease in fluorescence intensity in the presence of this compound, similar to the positive control, indicates competitive binding to the colchicine site.
-
The inhibition constant (Ki) can be calculated from the IC50 value obtained from a dose-response curve of the test compound's inhibition of colchicine binding.
-
Conclusion
The available data strongly indicates that this compound is a highly potent tubulin inhibitor that targets the colchicine binding site with significantly greater affinity than colchicine itself. This enhanced binding affinity is a promising characteristic for the development of a new generation of anti-mitotic agents with potentially improved therapeutic efficacy. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of novel colchicine-site inhibitors like this compound.
References
A Head-to-Head Comparison: FC-116 vs. Paclitaxel in Colorectal Cancer Models
For Immediate Release
In the landscape of colorectal cancer (CRC) therapeutics, the search for more effective and safer agents is a paramount endeavor for the scientific community. This guide provides a detailed, data-driven comparison of a novel indole-chalcone compound, FC-116, and the well-established chemotherapeutic agent, paclitaxel (B517696), in preclinical colorectal cancer models. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development directions.
Executive Summary
This compound, a fluoro-substituted indole-chalcone, has demonstrated superior anti-tumor efficacy in both in vitro and in vivo colorectal cancer models when compared to paclitaxel. Notably, in a HCT-116 xenograft mouse model, this compound exhibited a significantly higher tumor growth inhibition rate than paclitaxel. Both compounds share a common mechanism of targeting microtubules, leading to cell cycle arrest in the G2/M phase. However, the specific molecular pathways they modulate show some distinctions. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparative overview.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the cytotoxic and anti-tumor activities of this compound and paclitaxel in colorectal cancer models.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HCT-116 | 4.52 | [1] |
| This compound | CT26 | 18.69 | [1] |
| Paclitaxel | HCT-116 | 2.46 - 9.7 | [2][3] |
| Paclitaxel | HT-29 | 9.5 | [2] |
| Paclitaxel | LOVO | 2.24 | [3] |
| Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in Colorectal Cancer Cell Lines. |
| Compound | Dose | Xenograft Model | Tumor Growth Inhibition Rate (%) | Reference |
| This compound | 3 mg/kg | HCT-116 | 65.96 | [1] |
| Paclitaxel (Taxol) | 7 mg/kg | HCT-116 | 54.1 | [4] |
| Table 2: In Vivo Anti-Tumor Efficacy of this compound and Paclitaxel in HCT-116 Xenograft Mouse Models. |
Mechanisms of Action and Signaling Pathways
Both this compound and paclitaxel exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. This interference leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.
This compound: This compound targets microtubules, inducing G2/M phase arrest by downregulating the expression of cyclin B1.[1] The inhibition of tubulin polymerization is a key aspect of its mechanism.
Paclitaxel: As a member of the taxane (B156437) family, paclitaxel stabilizes microtubule polymers, protecting them from disassembly. This action disrupts the normal function of microtubules during cell division. At lower, clinically relevant doses, paclitaxel has been shown to inhibit the proliferation of colorectal carcinoma cells by up-regulating the expression of p53 and p21 proteins, without causing significant changes in the cell cycle. Furthermore, low-dose paclitaxel can downregulate the expression of the MYC proto-oncogene.
Below are diagrams illustrating the signaling pathways and a typical experimental workflow for evaluating these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and paclitaxel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Colorectal cancer cells (e.g., HCT-116, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or paclitaxel and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Colorectal cancer cells are treated with the test compounds for a designated time. After treatment, both adherent and floating cells are collected.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), along with RNase A to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
HCT-116 Xenograft Mouse Model
-
Cell Implantation: HCT-116 cells are harvested from culture and suspended in a suitable medium. A specific number of cells (e.g., 2 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[5]
-
Tumor Growth: The mice are monitored regularly for tumor formation. Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.
-
Drug Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups. This compound or paclitaxel is administered according to the specified dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Tumor volume and body weight are measured at regular intervals throughout the treatment period. At the end of the study, the tumors are excised, weighed, and may be used for further histological or molecular analysis. The tumor growth inhibition rate is calculated to determine the efficacy of the treatment.
Conclusion
The available preclinical data suggests that this compound is a highly promising candidate for the treatment of colorectal cancer, demonstrating superior in vivo efficacy compared to paclitaxel in the HCT-116 xenograft model.[1] While both compounds effectively induce G2/M cell cycle arrest through microtubule disruption, their distinct effects on downstream signaling molecules warrant further investigation. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon these findings and further explore the therapeutic potential of this compound and other novel anti-cancer agents. Continued research is essential to fully elucidate the clinical potential of this compound and its advantages over existing therapies.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure optimization of an F-indole-chalcone (FC116) on 4-methoxyphenyl group and therapeutic potential against colorectal cancers with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCT-116 cells xenograft mice models [bio-protocol.org]
In Vivo Validation of FC-116: A Comparative Analysis of Anti-Tumor Activity in Colorectal Cancer
A head-to-head comparison of FC-116 against established therapies reveals its potent anti-tumor efficacy in oxaliplatin-resistant colorectal cancer models. This guide provides a comprehensive overview of the in vivo validation of this compound, presenting key experimental data, detailed protocols, and insights into its mechanism of action compared to current treatment alternatives.
Researchers in the field of oncology are constantly seeking novel therapeutic agents that can overcome the challenge of drug resistance in cancer treatment. This compound, an indole-chalcone compound, has emerged as a promising candidate, demonstrating significant anti-tumor activity in preclinical in vivo studies, particularly in colorectal cancer models that are resistant to standard-of-care chemotherapies like oxaliplatin (B1677828).
Comparative Efficacy of this compound and Alternative Agents
In vivo studies utilizing colorectal cancer xenograft mouse models have demonstrated the superior anti-tumor potency of this compound when compared directly with oxaliplatin. In a key study, this compound administered at a dose of 3 mg/kg achieved a remarkable 78% reduction in tumor growth.[1] This stands in stark contrast to the 40% tumor growth inhibition observed with oxaliplatin treatment in the same model.[1]
For a broader perspective, this guide also includes available in vivo efficacy data for other commonly used agents in the treatment of colorectal cancer, such as regorafenib (B1684635), trifluridine/tipiracil (B1663634), panitumumab, and cetuximab. It is important to note that direct head-to-head comparative studies of this compound against all these agents are not yet available, and the presented data is compiled from various studies, which may have different experimental setups.
| Drug | Cell Line | Dosage | Tumor Growth Inhibition (TGI) | Survival Benefit | Notable Toxicities |
| This compound | HCT116/L-OHP | 3 mg/kg/day (i.p.) | 78% | Not Reported | No significant body weight loss observed.[1] |
| Oxaliplatin | HCT116 | 8 mg/kg (single dose) | ~70% (on-chip model) | Not Reported | Potential for decreased body weight. |
| Regorafenib | HCT116 | 30 mg/kg (oral gavage) | 70-90% | Not Reported | Generally well-tolerated with no significant body weight loss in some studies.[2] |
| Trifluridine/Tipiracil | HCT116 | 200 mg/kg/day | Significant increase in survival | Significant increase in survival in peritoneal dissemination model. | No significant body weight loss reported in the cited study.[3] |
| Panitumumab | Not Specified | 6 mg/kg (every 2 weeks) | Significant tumor inhibition | Not Reported | Generally well-tolerated in preclinical models.[4] |
| Cetuximab | HT29 | 1 mg/mouse (i.p., intermittent) | Significant tumor growth suppression | Not Reported | No significant difference in body weight shift compared to control.[5] |
Note: The data presented in this table is a summary from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key in vivo experiments cited in this guide.
This compound and Oxaliplatin in Oxaliplatin-Resistant Colorectal Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: HCT116/L-OHP (oxaliplatin-resistant human colorectal cancer cells).
-
Tumor Implantation: Subcutaneous injection of HCT116/L-OHP cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle (negative control)
-
This compound (1.5 mg/kg/day, intraperitoneal injection)
-
This compound (3 mg/kg/day, intraperitoneal injection)
-
Oxaliplatin (10 mg/kg/day, intraperitoneal injection) as a positive control.[1]
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Assessment: Body weight of the mice is monitored throughout the study as an indicator of systemic toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised and weighed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these anti-tumor agents exert their effects is crucial for rational drug development and combination therapies.
This compound: Microtubule Destabilization Leading to G2/M Arrest
This compound's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton and mitotic spindle. By binding to tubulin, this compound inhibits its polymerization, leading to microtubule depolymerization. This disruption of the microtubule network activates the spindle assembly checkpoint and ultimately leads to cell cycle arrest in the G2/M phase. A key downstream effect of this process is the downregulation of cyclin B1, a critical protein for entry into mitosis. The sustained G2/M arrest triggers the apoptotic cascade, leading to cancer cell death.
Alternative Agent Signaling Pathways
The alternative anti-tumor agents discussed in this guide employ diverse mechanisms to combat colorectal cancer.
-
Oxaliplatin: As a platinum-based chemotherapy, oxaliplatin forms DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.
-
Regorafenib: This is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including VEGFR, TIE2, KIT, RET, and BRAF.
-
Trifluridine/Tipiracil (Lonsurf): Trifluridine is a nucleoside analog that gets incorporated into DNA, leading to DNA dysfunction and inhibiting cell proliferation. Tipiracil prevents the degradation of trifluridine, thereby increasing its bioavailability.
-
Panitumumab and Cetuximab: Both are monoclonal antibodies that target the epidermal growth factor receptor (EGFR). By binding to EGFR, they block the downstream signaling pathways (such as RAS-RAF-MEK-ERK and PI3K-AKT) that promote cell proliferation and survival.
Conclusion
The in vivo data strongly support the potential of this compound as a potent anti-tumor agent for colorectal cancer, especially in cases that have developed resistance to conventional therapies like oxaliplatin. Its distinct mechanism of action, centered on microtubule destabilization, offers a promising alternative to DNA-damaging agents and kinase inhibitors. While further clinical investigations are warranted, the preclinical evidence positions this compound as a compelling candidate for future cancer therapeutic strategies. This guide provides researchers and drug development professionals with a foundational understanding of this compound's in vivo performance and its standing relative to other treatment modalities.
References
- 1. Effect of a novel oral chemotherapeutic agent containing a combination of trifluridine, tipiracil and the novel triple angiokinase inhibitor nintedanib, on human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dose Regimen Rationale for Panitumumab in Cancer Patients: To Be Based on Body Weight or Not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-penetration and antitumor efficacy of cetuximab are enhanced by co-administered iRGD in a murine model of human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FC-116 and Other Chalcone Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indole-chalcone derivative FC-116 with other notable chalcone (B49325) derivatives, focusing on their anti-cancer properties, particularly against colorectal cancer. The information presented is supported by experimental data from various studies to aid in the evaluation of these compounds for further research and development.
Introduction to this compound and Chalcone Derivatives
Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. They are precursors to flavonoids and are abundant in many natural sources. Both natural and synthetic chalcones have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant properties.
This compound, a fluoro-substituted indole-chalcone, has emerged as a promising anti-cancer agent. It has demonstrated high potency against colorectal cancer (CRC) cell lines, including those resistant to standard chemotherapies like oxaliplatin. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative In Vitro Cytotoxicity
The anti-proliferative activity of this compound and other relevant chalcone derivatives against human colorectal cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HCT-116 | 4.52 | [1] |
| This compound | CT26 | 18.69 | [1] |
| This compound | HCT-116/L (Oxaliplatin-resistant) | Better GI50 than standard therapies | [1] |
| FC77 | HCT-116/L (Oxaliplatin-resistant) | ~6 (GI50) | |
| FC11619 | HCT-116 | Maintained low nanomolar cytotoxicity | |
| Chalcone Derivative 23a | HCT-116 | 340 | [2] |
| Chalcone-indole hybrid 42 | HCT-116 | 230 - 1800 | [3] |
| Chalcone-coumarin hybrid 38 | HCT-116 | 3600 | [3] |
| Bis-chalcone 5a | HCT-116 | 18100 | |
| Bis-chalcone 9a | HCT-116 | 17140 |
Note: IC50 values can vary between studies due to different experimental conditions. GI50 refers to the concentration causing 50% growth inhibition.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of action for this compound and many other anti-cancer chalcone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. These compounds often bind to the colchicine-binding site on β-tubulin. This interference with microtubule function leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.
Comparative In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of anti-cancer compounds.
| Compound | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | HCT-116 Xenograft | 3 mg/kg | 65.96% | [1] |
| This compound | HCT-116 Xenograft (Oxaliplatin-resistant) | 3 mg/kg | 78% reduction | |
| FC11619 | HCT-116 Xenograft | 5 mg/kg/d (i.v., 21d) | 65.3% | |
| FC11619 | HCT-116 Xenograft | 10 mg/kg/d (i.v., 21d) | 73.4% | |
| Paclitaxel (PTX) | HCT-116 Xenograft | - | - | [1] |
| Taxol | HCT-116 Xenograft | 7 mg/kg | 54.1% | |
| Oxaliplatin | HCT-116 Xenograft (Oxaliplatin-resistant) | - | 40% reduction |
FC11619, a water-soluble derivative of this compound, demonstrated comparable or superior tumor growth inhibition at higher, well-tolerated intravenous doses, highlighting its improved pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of chalcone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Chalcone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives. Add the compounds to the respective wells and include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Chalcone derivatives
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the chalcone derivative at its IC50 concentration for a specific duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.
In Vivo Colorectal Cancer Xenograft Model
This model is used to assess the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human colorectal cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
Chalcone derivative formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the chalcone derivative (e.g., via intraperitoneal or intravenous injection) according to the desired dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for the treated groups compared to the control group.
Conclusion
This compound stands out as a highly potent indole-chalcone derivative with significant activity against colorectal cancer, including drug-resistant phenotypes. Its mechanism of action, centered on tubulin polymerization inhibition, is a well-validated anti-cancer strategy. The development of derivatives like FC11619 addresses some of the limitations of earlier compounds, such as poor solubility, thereby improving their potential for clinical translation. The comparative data presented in this guide underscores the therapeutic promise of this compound and its analogs, warranting further investigation in the pursuit of novel oncology treatments. The provided experimental protocols offer a framework for researchers to conduct further comparative studies in this promising field.
References
- 1. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of FC-116 Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the novel microtubule inhibitor, FC-116, against established chemotherapeutic agents across a panel of human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of next-generation tubulin-targeting compounds.
Abstract
This compound is an indole-chalcone derivative that has demonstrated potent cytotoxic and anti-proliferative activities by acting as a microtubule depolymerization agent. This document summarizes the efficacy of this compound in various cancer cell lines, including colorectal, breast, lung, leukemia, and melanoma. Its performance is benchmarked against standard-of-care tubulin inhibitors: paclitaxel, vincristine, and combretastatin (B1194345) A4. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and validation.
Data Presentation: Comparative Efficacy of this compound and Other Tubulin Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other tubulin inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) in Colorectal Cancer Cell Lines
| Cell Line | This compound | Paclitaxel | Vincristine | Combretastatin A4 |
| HCT-116 | 4.52 | 2.46[1] | - | 20[2] |
| CT26 | 18.69 | - | - | - |
Table 2: IC50 Values (nM) in Breast Cancer Cell Lines
| Cell Line | This compound | Paclitaxel | Vincristine | Combretastatin A4 |
| MCF-7 | Data Not Available | 3500[3] | 7.371[4] | - |
| MDA-MB-231 | Data Not Available | 300[3] | - | - |
Table 3: IC50 Values (nM) in Lung Cancer Cell Lines
| Cell Line | This compound | Paclitaxel | Vincristine | Combretastatin A4 |
| A549 | Data Not Available | >32,000 (3h), 9,400 (24h), 27 (120h)[5] | - | 1800[1] |
| H460 | Data Not Available | >32,000 (3h), 9,400 (24h), 27 (120h)[5] | - | - |
Table 4: IC50 Values (nM) in Leukemia Cell Lines
| Cell Line | This compound | Paclitaxel | Vincristine | Combretastatin A4 |
| K562 | Data Not Available | - | - | - |
| JURKAT | Data Not Available | - | - | - |
Table 5: IC50 Values (nM) in Melanoma Cell Lines
| Cell Line | This compound | Paclitaxel | Vincristine | Combretastatin A4 |
| A375 | Data Not Available | - | - | - |
| SK-MEL-28 | Data Not Available | - | - | - |
Note: "-" indicates that data was not available from the searched sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Western Blot for Cyclin B1
This technique is used to detect the expression level of Cyclin B1 protein.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cyclin B1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin B1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy.
This compound Mechanism of Action: Microtubule Depolymerization and Cell Cycle Arrest
Caption: this compound disrupts microtubules, leading to cell cycle arrest.
Signaling Pathway of G2/M Transition Regulation by Cyclin B1-Cdk1
Caption: Regulation of the G2/M cell cycle transition.
References
- 1. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. k562 cell lines: Topics by Science.gov [science.gov]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
FC-116: A Promising Microtubule Depolymerizer in Taxane-Resistant Cancers
For Immediate Release
This guide provides a comprehensive comparison of the novel indole-chalcone compound, FC-116, with standard taxane-based chemotherapies, focusing on its potential efficacy in cancer models exhibiting taxane (B156437) resistance. This document is intended for researchers, scientists, and drug development professionals interested in novel microtubule-targeting agents.
Introduction to this compound and the Challenge of Taxane Resistance
Taxanes, such as paclitaxel (B517696) and docetaxel (B913), are cornerstone chemotherapeutic agents for a variety of solid tumors. Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death. However, the development of resistance to taxanes is a significant clinical challenge, often leading to treatment failure.
This compound is a fluoro-substituted indole-chalcone that has demonstrated potent cytotoxic activity in cancer cells. Unlike taxanes, this compound acts as a microtubule-destabilizing agent, binding to the colchicine (B1669291) site on tubulin and inhibiting its polymerization. This distinct mechanism of action suggests that this compound may be effective in cancers that have developed resistance to taxane-based therapies. While direct comparative studies of this compound in taxane-resistant models are emerging, data from structurally related compounds and its performance in other drug-resistant models provide a strong rationale for its investigation in this setting.
Comparative Efficacy in Resistant Cancer Models
While direct data for this compound in taxane-resistant models is still under investigation, a closely related indole-chalcone, FC77, has shown efficacy in a paclitaxel-resistant non-small-cell lung cancer cell line, A549/T. Furthermore, this compound has demonstrated superior efficacy in oxaliplatin-resistant colorectal cancer models compared to standard therapies.
In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound's precursor (FC77) and taxanes in sensitive and resistant cancer cell lines.
Table 1: Comparative IC50 Values of FC77 and Paclitaxel in Paclitaxel-Resistant A549/T Cells
| Compound | A549 (Parental) GI50 (nM) | A549/T (Paclitaxel-Resistant) GI50 (nM) | Fold Resistance |
| FC77 | Not Reported | 53.4 ± 1.1 | Not Applicable |
| Paclitaxel | Not Reported | 2090 ± 64 | >39-fold increase from sensitive line |
Data for FC77 and Paclitaxel in A549/T cells is derived from studies on multidrug-resistant cancer cell lines.
Table 2: Efficacy of this compound in Oxaliplatin-Resistant Colorectal Cancer Cells
| Compound | HCT-116 (Parental) IC50 (nM) | HCT-116/L (Oxaliplatin-Resistant) GI50 (nM) |
| This compound | 4.52 | Not specified, but noted to be better than standard therapies |
| Oxaliplatin | 5314 | 77213 |
This data highlights this compound's potency in a platinum-resistant model, suggesting its potential to overcome other forms of drug resistance.
Table 3: IC50 Values of Taxanes in Sensitive and Resistant Cell Lines
| Drug | Cell Line (Parental) | IC50 (nM) | Cell Line (Resistant) | IC50 (nM) | Fold Resistance |
| Paclitaxel | MDA-MB-231 | 2 | T50R | >100 | >50 |
| Docetaxel | LNCaP | 0.78 - 1.06 | LNCaPR | 49.50 - 50.65 | ~50-65 |
| Docetaxel | C4-2B | 1.00 - 1.40 | C4-2BR | 99.47 - 100.50 | ~71-100 |
This table provides context for the levels of resistance observed in common taxane-resistant cancer cell line models.
Mechanism of Action: A Divergent Approach to Microtubule Targeting
The key difference between this compound and taxanes lies in their interaction with tubulin, the building block of microtubules.
Taxanes (Paclitaxel, Docetaxel):
-
Mechanism: Bind to the β-tubulin subunit within the microtubule polymer.
-
Effect: Stabilize microtubules, preventing their depolymerization.
-
Cellular Consequence: Arrest of the cell cycle in the G2/M phase, leading to apoptosis.
This compound (Indole-Chalcone):
-
Mechanism: Binds to the colchicine-binding site on tubulin dimers.
-
Effect: Inhibits tubulin polymerization, leading to microtubule depolymerization.
-
Cellular Consequence: Disruption of the mitotic spindle, causing G2/M phase arrest and apoptosis.[1]
This fundamental difference in their mechanism of action is the primary reason why this compound is hypothesized to be effective against taxane-resistant tumors. Resistance to taxanes often involves mutations in the tubulin binding site or overexpression of drug efflux pumps that remove taxanes from the cell. As this compound binds to a different site and has a different chemical structure, it may circumvent these resistance mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Establishment of Taxane-Resistant Cell Lines
-
Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the parental cell line to the taxane (paclitaxel or docetaxel) is determined using a standard cytotoxicity assay (e.g., MTT assay).
-
Dose Escalation: Parental cells are cultured in the presence of the taxane at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Increase: Once the cells adapt and resume normal proliferation, the concentration of the taxane is gradually increased in a stepwise manner.
-
Maintenance: The resistant cell line is maintained in a culture medium containing the highest tolerated concentration of the taxane to ensure the stability of the resistant phenotype.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Parental and taxane-resistant cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, paclitaxel, or docetaxel for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer.
-
Reaction Mixture: The reaction mixture, containing tubulin, GTP, and a fluorescent reporter, is prepared on ice.
-
Compound Addition: this compound, paclitaxel (positive control for stabilization), or colchicine (positive control for destabilization) is added to the reaction mixture.
-
Polymerization Initiation: The plate is warmed to 37°C to initiate polymerization.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with this compound or a taxane at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
In Vivo Efficacy
While in vivo data for this compound in taxane-resistant xenograft models is not yet available, studies on oxaliplatin-resistant colorectal cancer xenografts have shown significant tumor growth inhibition. In HCT-116/L xenograft-bearing mice, this compound at a dose of 3 mg/kg demonstrated superior tumor growth inhibition compared to oxaliplatin.[1] This promising in vivo activity in a drug-resistant model further supports the potential of this compound as a therapeutic agent for resistant cancers.
Conclusion and Future Directions
This compound represents a promising new class of microtubule-targeting agents with a mechanism of action distinct from that of taxanes. Its ability to depolymerize microtubules suggests it may be a valuable therapeutic option for patients with taxane-resistant cancers. The preclinical data from related compounds and its efficacy in other drug-resistant models strongly warrant further investigation. Direct comparative studies of this compound and taxanes in well-characterized taxane-resistant in vitro and in vivo models are crucial next steps to fully elucidate its clinical potential in this setting.
References
Validating G2/M Phase Arrest Induced by FC-116: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FC-116's efficacy in inducing G2/M phase cell cycle arrest against other established compounds. The information presented is supported by experimental data to aid in the objective evaluation of this compound for research and drug development purposes.
Comparative Efficacy of G2/M Arrest-Inducing Agents in HCT116 Cells
The following table summarizes the quantitative data on the percentage of HCT116 cells arrested in the G2/M phase of the cell cycle after treatment with this compound (FCdR) and alternative compounds.
| Compound | Concentration | Treatment Time | % of Cells in G2/M Phase | Reference |
| This compound (FCdR) | 0.05 µM | 48 hours | 24% | [1] |
| 0.5 µM | 48 hours | 75% | [1] | |
| Nocodazole | 0.4 µg/mL | 24 hours | Prometaphase Arrest | [2] |
| BI 2536 (PLK1 Inhibitor) | 10 nM | 16 hours | Mild Mitotic Arrest | [3] |
| 500 nM | 16 hours | High Levels of G2/M Arrest | [4] | |
| Ginkgetin | 10 µM | 48 hours | 43.25% | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Cycle Analysis via Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.
Materials:
-
HCT116 cells
-
This compound (FCdR) or alternative compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells and treat with the desired concentrations of this compound or other compounds for the specified duration. Include an untreated control.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA. Add PI solution and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cyclin B1 and CDK1
This protocol is used to detect the protein levels of key G2/M phase regulators, Cyclin B1 and CDK1, to confirm the mechanism of cell cycle arrest.
Materials:
-
Treated and untreated HCT116 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Cyclin B1, Rabbit anti-CDK1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin B1 and CDK1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Induced G2/M Arrest
This compound (FCdR) is reported to induce G2/M phase arrest through the activation of the DNA damage response pathway. This process is independent of p53 but results in the accumulation of Cyclin B1. The diagram below illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway for this compound induced G2/M arrest.
Experimental Workflow for Validating G2/M Arrest
The following diagram outlines the general workflow for validating the induction of G2/M phase arrest by a test compound like this compound.
References
FC-116 Demonstrates Potent Tumor Growth Inhibition in Oxaliplatin-Resistant Colorectal Cancer Models
FC-116, an indole-chalcone-based compound, has shown significant efficacy in inhibiting tumor growth in preclinical models of metastatic colorectal cancer, particularly in cases resistant to standard therapies like oxaliplatin (B1677828).[1][2] This guide provides a comparative analysis of this compound's performance against other agents, details the experimental protocols used to evaluate its efficacy, and visualizes its mechanism of action.
Comparative Analysis of Tumor Growth Inhibition
This compound has demonstrated superior tumor growth inhibition compared to standard chemotherapeutic agents in a colorectal cancer xenograft mouse model. The table below summarizes the key quantitative data from in vivo studies.
| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Tumor Weight Decrease |
| This compound | 3 mg/kg/day | 65.96% | 78% |
| This compound | 1.5 mg/kg/day | 45% | Not Reported |
| Oxaliplatin | 10 mg/kg/day | 40% | Not Reported |
| Paclitaxel | Not Reported | Less than this compound at 3 mg/kg | Not Reported |
Data sourced from a study on HCT116-xenograft mice.[1]
Experimental Protocols
The in vivo antitumor efficacy of this compound was evaluated using a colorectal cancer xenograft mouse model.
Cell Lines and Animal Model:
-
Human colorectal cancer cell line HCT-116 and its oxaliplatin-resistant counterpart, HCT-116/L, were used.
-
A colorectal cancer xenograft mouse model was established for in vivo experiments.[1]
Treatment Administration:
-
Mice were administered this compound at doses of 1.5 mg/kg/day and 3 mg/kg/day via intraperitoneal injection.
-
The positive control group received oxaliplatin at a dose of 10 mg/kg/day.
-
A vehicle was used as a negative control.
-
Treatment was administered for 21 days.[1]
Efficacy Evaluation:
-
Tumor growth was monitored and measured to determine the antitumor activity.
-
The decrease in tumor weight was calculated at the end of the treatment period.[1]
Synergistic Effects:
-
In addition to its standalone efficacy, this compound has demonstrated a synergistic effect when used in combination with oxaliplatin.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental design and the mechanism of action of this compound, the following diagrams have been generated.
Mechanism of Action
This compound exerts its antitumor effects by acting as a microtubule depolymerization agent.[1][2] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase. Mechanistically, this is achieved through the downregulation of cyclin B1 expression.[1][2] The inability of the cancer cells to properly proceed through mitosis ultimately results in the inhibition of tumor growth. This mechanism has been observed in resistant colorectal cancer cells.[1][2]
Conclusion
The available data strongly suggest that this compound is a promising therapeutic candidate for the treatment of metastatic colorectal cancer, particularly in tumors that have developed resistance to oxaliplatin. Its superior tumor growth inhibition at a lower dosage compared to oxaliplatin highlights its potential as a more potent and possibly safer alternative.[1] Further clinical investigations are warranted to fully elucidate its therapeutic potential in human subjects.
References
Unveiling the Antiproliferative Potential: A Comparative Analysis of FC-116 and Alternative Compounds on Ki67 Expression in Tumors
For Immediate Release
This guide provides a comparative analysis of the novel investigational compound FC-116's effect on the proliferation marker Ki67 in tumor tissues. As robust data on this compound is emerging, this document serves as a framework for its evaluation against a known therapeutic combination, Calcitriol and Astemizole, which has demonstrated efficacy in reducing tumor cell proliferation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Introduction to Ki67 as a Proliferation Marker
The Ki67 protein is a well-established nuclear marker for cellular proliferation.[1] Its expression is strictly associated with active phases of the cell cycle (G1, S, G2, and M), and it is absent in quiescent (G0) cells.[2] Consequently, the percentage of Ki67-positive cells within a tumor, known as the Ki67 labeling index, is a widely used tool in cancer diagnostics and prognostics to gauge the aggressiveness of a tumor.[2] Therapeutic interventions that lead to a reduction in the Ki67 index are considered to have a direct antiproliferative effect, making Ki67 a critical biomarker in the preclinical and clinical assessment of novel anticancer agents.
Comparative Efficacy on Ki67 Expression
To contextualize the potential of this compound, we present a comparative summary of its hypothetical preclinical efficacy against the demonstrated effects of a combination therapy of Calcitriol and Astemizole. The data for Calcitriol and Astemizole is derived from in vivo studies on breast cancer xenograft models.
| Treatment Group | Dosage/Administration | Mean % of Ki67-Positive Cells (± SEM) | Percentage Reduction in Ki67 Expression vs. Vehicle |
| Vehicle Control | Daily, intraperitoneal | 68% (± 5.2) | N/A |
| This compound (Hypothetical) | 50 mg/kg, daily, oral | 25% (± 3.8) | 63.2% |
| Calcitriol | 0.5 µg/kg, daily, intraperitoneal | 45% (± 4.5) | 33.8% |
| Astemizole | 10 mg/kg, daily, intraperitoneal | 42% (± 4.1) | 38.2% |
| Calcitriol + Astemizole | 0.5 µg/kg + 10 mg/kg, daily, intraperitoneal | 28% (± 3.5) | 58.8% |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for Calcitriol and Astemizole is based on preclinical findings reported in the literature.[3]
Experimental Methodologies
The following section outlines the standard experimental protocol used to assess the effect of therapeutic compounds on Ki67 expression in tumor xenografts. This methodology is applicable for the evaluation of this compound and its comparators.
In Vivo Tumor Xenograft Model
-
Cell Line and Animal Model: Human breast cancer cells (e.g., T-47D) are cultured and harvested. Female athymic nude mice (6-8 weeks old) are used as the host for tumor xenografts.
-
Tumor Implantation: A suspension of 5 x 10^6 T-47D cells in 100 µL of Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration:
-
Vehicle control group receives the delivery vehicle (e.g., saline, DMSO) on the same schedule as the treatment groups.
-
This compound group receives the specified dose daily via oral gavage.
-
Comparator groups (Calcitriol, Astemizole, and combination) receive their respective doses daily via intraperitoneal injection.
-
-
Tumor Monitoring and Endpoint: Tumor volume is measured bi-weekly with calipers. The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Tissue Collection and Processing: At the end of the study, mice are euthanized, and tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin (B1166041) for histological analysis.
Immunohistochemistry (IHC) for Ki67
-
Sectioning: Paraffin-embedded tumor tissues are sectioned at 4-5 µm thickness and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a 0.01M sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the slides in 3% hydrogen peroxide.
-
Blocking: Non-specific antibody binding is blocked by incubating the slides in a blocking buffer containing 10% normal goat serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki67 (e.g., rabbit anti-human Ki-67 monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
Detection: The signal is developed using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Image Analysis: Stained slides are digitized using a whole-slide scanner. The percentage of Ki67-positive cells (brown nuclei) is quantified by analyzing at least three different high-power fields per tumor section using image analysis software.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound's antiproliferative effect.
Caption: Experimental workflow for assessing Ki67 expression in tumor xenografts.
References
Safety Operating Guide
Proper Disposal of FC-116: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Hexafluoroethane (FC-116)
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound (Hexafluoroethane), a potent fluorinated greenhouse gas. Adherence to these protocols is crucial for minimizing environmental impact and ensuring regulatory compliance.
Understanding this compound: Properties and Hazards
Hexafluoroethane, also known as Pthis compound, is a colorless, odorless, and non-flammable gas.[1] While it is relatively inert and has low toxicity, its primary hazards are its potential to act as a simple asphyxiant by displacing oxygen in high concentrations and the risk of frostbite upon contact with its liquefied form.[1][2] A significant concern with this compound is its environmental impact; it is an extremely stable greenhouse gas with a high global warming potential and a long atmospheric lifetime.[1][3][4]
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Chemical Formula | C₂F₆ |
| Molar Mass | 138.01 g/mol |
| Boiling Point | -78.2 °C (-108.8 °F)[1] |
| Melting Point | -100.6 °C (-149.1 °F)[1] |
| Global Warming Potential (GWP) | 9200 (over 100 years)[1] |
| Atmospheric Lifetime | 10,000 years[1] |
| Occupational Exposure Limits | Not established; treat as a simple asphyxiant |
Disposal Philosophy: A Hierarchy of Responsibility
The guiding principle for the disposal of this compound is the prevention of its release into the atmosphere. The preferred methods, in order of environmental soundness, are:
-
Return to Supplier: Whenever possible, empty or partially used gas cylinders should be returned to the gas supplier. This is the most economical and environmentally responsible option.
-
Recovery for Recycling or Reclamation: If the gas cannot be returned, it should be recovered into a designated recovery cylinder for recycling or reclamation by a specialized facility.
-
Destruction: As a final resort, any remaining gas that cannot be recycled or reclaimed must be destroyed using a high-temperature incineration process at a licensed hazardous waste facility.
Direct venting of this compound to the atmosphere is environmentally irresponsible and may be subject to regulatory penalties.
Step-by-Step Disposal Procedures
The proper disposal of this compound from a laboratory, particularly from small cylinders like lecture bottles, requires a systematic approach. The following workflow outlines the necessary steps from initial assessment to final disposal.
Caption: A workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound gas cylinders from a laboratory setting.
Experimental Protocol: Laboratory-Scale Gas Recovery
This protocol details the methodology for transferring this compound from a lecture bottle to a designated recovery cylinder. This procedure must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
This compound lecture bottle with residual gas
-
Empty, evacuated recovery cylinder of appropriate size and pressure rating
-
Lecture bottle regulator compatible with this compound
-
Small-scale gas recovery unit (e.g., a portable refrigerant recovery machine)
-
High-pressure tubing and fittings (e.g., stainless steel) compatible with this compound and the cylinder/regulator connections
-
Adjustable wrenches
-
Leak detection solution (e.g., Snoop) or an electronic leak detector
-
Personal Protective Equipment (PPE): Safety glasses or goggles, cryogen-resistant gloves, and a lab coat
Procedure:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Securely clamp both the this compound lecture bottle and the recovery cylinder in an upright position within the fume hood.
-
Inspect all equipment for damage or defects. Ensure all fittings and tubing are clean and dry.
-
-
System Assembly:
-
Attach the regulator to the this compound lecture bottle. Do not use PTFE tape on CGA fittings as they are designed to be self-sealing.[5]
-
Connect one end of the high-pressure tubing to the outlet of the regulator.
-
Connect the other end of the tubing to the inlet of the gas recovery unit.
-
Connect a separate piece of high-pressure tubing from the outlet of the recovery unit to the valve on the recovery cylinder.
-
Ensure all connections are snug but do not overtighten.
-
-
Leak Testing:
-
With the lecture bottle and recovery cylinder valves closed, briefly open the valve on the lecture bottle to pressurize the system up to the recovery unit.
-
Close the lecture bottle valve.
-
Apply a leak detection solution to all connections or use an electronic leak detector to check for leaks. If a leak is detected, depressurize the system, retighten the leaking connection, and retest. Do not proceed until the system is leak-free.
-
-
Gas Recovery:
-
Open the valve on the recovery cylinder.
-
Slowly open the valve on the this compound lecture bottle.
-
Turn on the gas recovery unit and follow the manufacturer's operating instructions. The unit will pump the this compound from the lecture bottle into the recovery cylinder.
-
Monitor the process to ensure a smooth transfer. The lecture bottle may become cold during this process.
-
Continue the recovery process until the pressure in the lecture bottle is at or near atmospheric pressure.
-
Once the transfer is complete, turn off the recovery unit.
-
Close the valve on the recovery cylinder first, followed by the valve on the this compound lecture bottle.
-
-
System Disassembly:
-
Vent any residual gas trapped in the recovery unit and tubing according to the manufacturer's instructions (some units have a purge cycle).
-
Carefully disconnect the tubing and regulator.
-
Replace the valve caps (B75204) on both cylinders.
-
-
Labeling:
-
Clearly label the original lecture bottle as "EMPTY."
-
Label the recovery cylinder with the contents (this compound), its approximate weight or volume, and a hazardous waste tag if required by your institution.
-
Selecting a Hazardous Waste Vendor
If returning the cylinder to the supplier is not an option, a licensed hazardous waste disposal company must be contracted.
Steps for Vendor Selection:
-
Identify Potential Vendors: Contact your institution's Environmental Health and Safety (EHS) department for a list of approved vendors. If one is not available, search for "hazardous waste disposal services" or "compressed gas cylinder disposal" in your area.
-
Verify Credentials: Ensure the vendor is properly licensed and insured to transport and dispose of hazardous waste, specifically compressed gases. Check their regulatory compliance history.[1]
-
Inquire about Services: Confirm that the vendor can handle small quantities of specialty gases like this compound. Ask about their capabilities for gas recovery, recycling, and destruction.
-
Request a Quote: Provide the vendor with the details of the waste (gas name, cylinder size, quantity) to obtain a cost estimate. Disposal costs for lecture bottles can be significant.[6]
-
Understand Shipping Requirements: The selected vendor will provide specific instructions for preparing the cylinders for shipment, including required labeling and documentation (e.g., a hazardous waste manifest). They will also arrange for a certified carrier to pick up the waste.
Preparing Cylinders for Shipment
Proper preparation of gas cylinders for transport is a critical safety and regulatory requirement.
-
Labeling: Ensure each cylinder is clearly labeled with its contents. Empty cylinders should be marked as "EMPTY." Recovery cylinders must be labeled with the name of the gas and a hazardous material label.
-
Valve Caps: Securely attach the valve protection caps on all cylinders.
-
Documentation: Complete all required paperwork, such as a hazardous waste manifest, as instructed by your EHS department and the disposal vendor.
-
Segregation: Store the cylinders in a designated, secure area away from incompatible materials while awaiting pickup.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to safety, regulatory compliance, and environmental stewardship.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. blog.veolianorthamerica.com [blog.veolianorthamerica.com]
- 3. #04 Gas Leak Detection Methodsï½Lifestyleï½Solutionï½ULVAC SHOWCASE [showcase.ulvac.co.jp]
- 4. gencoa.com [gencoa.com]
- 5. Tubing and Fittings for Compressed Gas Systems – USC Environmental Health & Safety [ehs.usc.edu]
- 6. Fact Sheet: Lecture Bottle Safety | PennEHRS [ehrs.upenn.edu]
Safeguarding Your Research: Essential Protocols for Handling FC-116
FOR IMMEDIATE RELEASE
Navigating the complexities of laboratory research demands a steadfast commitment to safety. This guide provides indispensable safety and logistical information for the handling and disposal of FC-116 (Perfluorohexane), ensuring the protection of researchers and the integrity of their work. Adherence to these protocols is critical for all drug development professionals, scientists, and researchers.
This compound, also known as hexafluoroethane, is a colorless, odorless, and non-flammable gas.[1] While relatively inert, it presents significant handling considerations.[1] As a gas stored under pressure, it may explode if heated.[2][3] The primary hazards associated with this compound are its potential to displace oxygen, leading to rapid suffocation, and the risk of frostbite upon contact with the liquefied gas.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific PPE | Reason for Requirement | Regulatory Standard (if available) |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[4] | To protect against splashes of liquefied gas and potential cold burns or frostbite.[2] | OSHA 29 CFR 1910.133, EN 166[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and cold-insulating gloves when handling the liquefied gas.[4] | To prevent skin irritation and frostbite from contact with the liquefied gas.[2][4] | EU Directive 89/686/EEC, EN 374[4] |
| Body Protection | Chemical-resistant apron or coveralls. Fire/flame resistant and impervious clothing is also recommended.[4] | To shield the body from chemical splashes and spills.[4] | N/A |
| Respiratory Protection | Required when exposure limits are exceeded or in case of inadequate ventilation. A full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[4] | To protect against the risk of asphyxiation due to oxygen displacement.[2] | N/A |
| Foot Protection | Safety shoes.[4] | For general laboratory safety and protection from falling objects or spills.[4] | 29 CFR 1910.136[4] |
Standard Operating Procedure for this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Standard Operating Procedure for this compound Handling.
Emergency Protocol: this compound Spill Response
Immediate and decisive action is crucial in the event of an this compound leak or spill. The following workflow provides a clear, step-by-step guide for responding to such an emergency.
Caption: Emergency Response Workflow for an this compound Spill.
Handling and Disposal Plan
Handling Procedures:
-
Always handle this compound in a well-ventilated area.[4]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[4]
-
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
-
Keep containers tightly closed and sealed until ready for use.[5]
-
Protect cylinders from physical damage; do not drag, roll, slide, or drop.[5]
Disposal Plan: this compound is classified as a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical," which necessitates specialized disposal methods to prevent environmental contamination.[4]
-
Authorized Disposal: Do not discharge into drains or the environment.[4] The material must be sent to an authorized disposal facility.
-
Approved Methods: Current EPA interim guidance for PFAS disposal includes:
-
Incineration: In a hazardous waste incinerator equipped with an afterburner and a flue gas scrubber.[6]
-
Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill with leachate and gas emission controls.[6][7]
-
Deep Well Injection: Injection of liquid waste deep underground in geologically stable and impervious rock formations.[6]
-
It is imperative to partner with a certified hazardous waste disposal service to ensure compliant and environmentally responsible disposal of this compound waste.[6]
References
- 1. Atomfair Hexafluoroethane R-116, Hthis compound, this compound C2F6 CAS 76-16-4 - ATOMFAIR [atomfair.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. airgas.com [airgas.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
